Methyl 6-amino-3-bromopicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKTIBOUBUOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443118 | |
| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178876-83-0 | |
| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-amino-3-bromopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 6-amino-3-bromopicolinate, a key building block in the development of novel pharmaceuticals and other specialty chemicals. This document details the experimental protocol for its synthesis, presents key characterization data in a structured format, and visualizes the synthetic workflow.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 178876-83-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][5] |
| Molecular Weight | 231.05 g/mol | [2][5] |
| Physical Form | Solid | [1] |
| Purity | ≥96-97% | [1][2] |
| Storage Temperature | Room Temperature, Keep in dark place, inert atmosphere | [1][3] |
| Signal Word | Warning | [1][6] |
| Hazard Statements | H302, H315, H319, H335 | [1][6] |
Synthesis Protocol
The synthesis of this compound is achieved through the bromination of methyl 6-aminopyridine-2-carboxylate. The following protocol is based on established procedures.[4]
Materials:
-
Methyl 6-aminopyridine-2-carboxylate
-
Bromine
-
Chloroform
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL).
-
Bromination: While stirring at room temperature, slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture for 40 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with chloroform. Wash the organic phase sequentially with a saturated sodium thiosulfate solution and then with water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent. This will yield methyl 6-amino-3-bromopyridine-2-carboxylate as a yellow solid.[4]
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized by various analytical techniques. The table below summarizes the available data.
| Analysis | Result |
| Yield | 22% |
| Mass Spectrum (ESI) | m/z: 231.0 [M+H]⁺ |
| ¹H NMR (400MHz, CDCl₃) | δ (ppm) = 7.60 (d, J = 8.72Hz, 1H), 6.47 (d, J = 7.88Hz, 1H), 4.71 (s, 2H), 3.94 (s, 3H) |
Note: The synthesis also isolates the isomer methyl 6-amino-5-bromopyridine-2-carboxylate as a by-product in a 19% yield.[4]
-
Isomer Mass Spectrum (ESI): m/z: 231.2 [M+H]⁺[4]
-
Isomer ¹H NMR (400MHz, CDCl₃): δ (ppm) = 7.76 (d, J = 7.88Hz, 1H), 7.34 (d, J = 7.92Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[4]
This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in further research and development activities. For more detailed safety precautions, please refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a reactive bromine atom, an amino group, and a methyl ester on a picolinate scaffold makes it a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on the development of kinase inhibitors and antitubercular agents.
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in a cool, dark place under an inert atmosphere to ensure its stability.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 178876-83-0 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1][2] |
| Purity | ≥96% | [1][2] |
| Appearance | Yellow to pale yellow solid | |
| Storage | 4°C, protect from light, stored under nitrogen | [1][2] |
| SMILES | O=C(OC)C1=NC(N)=CC=C1Br | [1][2] |
| InChI Key | FETASVOVQOWEBL-UHFFFAOYSA-N |
Synthesis
A common synthetic route to this compound involves the bromination of Methyl 6-aminopicolinate. The reaction is typically carried out by treating the starting material with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 6-aminopicolinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve Methyl 6-aminopicolinate in anhydrous acetonitrile in a reaction vessel.
-
Slowly add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution at room temperature while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Reactivity and Synthetic Applications
The chemical versatility of this compound stems from the presence of three key functional groups: the bromine atom at the 3-position, the amino group at the 6-position, and the methyl ester at the 2-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the picolinate ring.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in introducing diverse amine functionalities at the 3-position of the picolinate core.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Applications in Drug Discovery
The 6-aminopicolinate scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this compound are of particular interest in the development of kinase inhibitors and antitubercular agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The picolinate scaffold has been utilized in the design of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Simplified Signaling Pathway of a Picolinate-Based VEGFR-2 Inhibitor
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a picolinate-based compound.
Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. There is an urgent need for new drugs with novel mechanisms of action to combat drug-resistant strains. The picolinate scaffold has been explored for the development of antitubercular agents. One promising target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). Inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Simplified Mechanism of Action of an InhA Inhibitor
References
physical and chemical properties of Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative with the CAS Number 178876-83-0.[1][2][3] It serves as a valuable building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its structure, featuring an amino group, a bromine atom, and a methyl ester on the picolinate scaffold, provides multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of its known physical and chemical properties, along with detailed experimental protocols for its synthesis and purification.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 178876-83-0 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 231.05 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 94.0 - 98.0 °C | |
| Purity | >98.0% (GC), ≥96% | [2] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [2] |
| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate | [4] |
| Synonyms | Methyl 6-amino-3-bromopyridine-2-carboxylate, 6-Amino-3-bromopicolinic Acid Methyl Ester | [2] |
Computational Data
Computationally derived properties provide insights into the molecule's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 1.2129 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.
| Spectrum Type | Data | Reference(s) |
| Mass Spectrum (ESI) | m/e: 231.0 [M+H]⁺ | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.76 (d, J = 7.88Hz, 1H), 7.34 (d, J = 7.92Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of this compound.
Synthesis of this compound
The synthesis involves the bromination of Methyl 6-aminopicolinate.[1]
Materials:
-
Methyl 6-aminopyridine-2-carboxylate
-
Bromine
-
Chloroform
Procedure:
-
Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL).[1]
-
Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture for 40 hours at room temperature.[1]
-
Upon completion, proceed with the workup and purification steps.
Workup and Purification
Materials:
-
Chloroform
-
Saturated sodium thiosulfate solution
-
Water
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Dilute the reaction mixture with chloroform.[1]
-
Wash the mixture sequentially with a saturated sodium thiosulfate solution and then with water.[1]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to remove the solvent.[1]
-
Purify the resulting residue by silica gel column chromatography, using an ethyl acetate/hexane mixture as the eluent to afford this compound as a yellow solid.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Information
For detailed safety information, including hazard statements and precautionary measures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. The compound is intended for research use only and not for diagnostic or therapeutic use.[3]
References
An In-depth Technical Guide on Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on methyl 6-amino-3-bromopicolinate, with a focus on its solubility characteristics and its role as a chemical intermediate. Due to the limited publicly available quantitative data, this guide also furnishes a general experimental protocol for solubility determination and illustrates the compound's utility in synthetic chemistry.
Solubility Data
Currently, specific quantitative solubility data for this compound in various solvents and at different temperatures is not extensively documented in publicly accessible literature. However, qualitative insights into its solubility can be inferred from its synthesis and purification procedures described in the literature.
Table 1: Qualitative Solubility of this compound
| Solvent System | Observation | Source |
| Chloroform | The compound is soluble in chloroform, as it is used as a reaction solvent during its synthesis. | [1] |
| Ethyl Acetate/Hexane | The compound is soluble in mixtures of ethyl acetate and hexane, as this solvent system is used as the eluent for purification by silica gel column chromatography. This suggests that its solubility can be modulated by varying the polarity of the solvent mixture. | [1] |
| Water | The synthesis protocol involves washing the organic phase with saturated sodium thiosulfate solution and water, indicating that the compound has low solubility in aqueous solutions. | [1] |
It is important to note that these are qualitative observations. For quantitative applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with tight-fitting caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for solvent evaporation
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the empty evaporation dish.
-
Place the dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize degradation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the solid residue.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the weight of the empty dish from the final weight of the dish with the residue.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))
-
Experimental Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a solid compound.
Role in Synthetic Chemistry
While no specific signaling pathways involving this compound have been identified in the available literature, its primary application is as a versatile intermediate in organic synthesis. The presence of amino, bromo, and methyl ester functional groups on a pyridine ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]
The bromo substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be a site for acylation, alkylation, or diazotization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Synthetic Utility of this compound
Caption: Role of this compound as a synthetic intermediate.
References
Spectroscopic and Spectrometric Characterization of Methyl 6-amino-3-bromopicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl 6-amino-3-bromopicolinate. Detailed experimental protocols and data interpretation are included to support researchers in the identification and characterization of this molecule.
Compound Information
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 178876-83-0[1][2] |
| Molecular Formula | C₇H₇BrN₂O₂[1][2] |
| Molecular Weight | 231.05 g/mol [1][2] |
| Structure | |
![]() |
Spectroscopic and Spectrometric Data
¹H NMR Data
A summary of the proton NMR data is presented below. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.76 | Doublet (d) | 7.88 | 1H | Aromatic CH |
| 7.34 | Doublet (d) | 7.92 | 1H | Aromatic CH |
| 5.23 | Singlet (s) | - | 2H | -NH₂ |
| 3.94 | Singlet (s) | - | 3H | -OCH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~158 | C-NH₂ |
| ~148 | Quaternary C (C-COOCH₃) |
| ~140 | Aromatic CH |
| ~115 | Aromatic CH |
| ~108 | C-Br |
| ~52 | -OCH₃ |
Mass Spectrometry Data
Electrospray ionization mass spectrometry (ESI-MS) data confirms the molecular weight of the compound.
| m/z | Ion |
| 231.0, 231.2 | [M+H]⁺ |
The presence of two peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the acquisition of NMR and mass spectrometry data for small molecules like this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
3.1.2. ¹H NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard one-dimensional proton spectrum.
-
Typical Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 10-12 ppm
-
3.1.3. ¹³C NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: One-dimensional carbon spectrum with proton decoupling.
-
Typical Parameters:
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 200-220 ppm
-
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
3.2.2. ESI-MS Analysis
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
-
Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Typical Parameters for Direct Infusion:
-
Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides foundational data and methodologies to aid in the scientific investigation and application of this compound. The provided protocols are starting points and may require optimization based on the specific instrumentation and experimental conditions.
References
Structural Analysis of Methyl 6-amino-3-bromopicolinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its structural features is paramount for its effective utilization in synthetic chemistry. This technical guide provides a detailed overview of the structural analysis of this compound, compiling available spectroscopic and computational data. Due to the absence of publicly available single-crystal X-ray diffraction data, this guide focuses on characterization through spectroscopic methods and computational predictions.
Chemical Identity and Physical Properties
This compound is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178876-83-0 | [2][3][4] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][3][4] |
| Molecular Weight | 231.05 g/mol | [2][3][4] |
| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate | [1] |
| Synonym | Methyl 6-amino-3-bromopyridine-2-carboxylate | [2][4] |
| Physical Form | Solid, Yellow Solid, Crystal - Powder | [1][2] |
| Storage | Room Temperature, 4°C, protect from light, stored under nitrogen | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for determining the proton environment in the molecule. There appears to be some discrepancy in the reported chemical shifts in the available literature, which may be attributable to differences in solvents or experimental conditions.
Table 2.1: ¹H NMR Spectroscopic Data for this compound
| Source | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ChemicalBook | CDCl₃ (400MHz) | 7.60 | d | 8.72 | H-4 |
| 6.47 | d | 7.88 | H-5 | ||
| 4.71 | s | -NH₂ | |||
| 3.94 | s | -OCH₃ | |||
| ChemicalBook (Isomer) | CDCl₃ (400MHz) | 7.76 | d | 7.88 | Aromatic H |
| 7.34 | d | 7.92 | Aromatic H | ||
| 5.23 | s | -NH₂ | |||
| 3.94 | s | -OCH₃ |
Note: The assignment of aromatic protons is based on typical pyridine substitution patterns. The broad singlet for the amino protons is characteristic.
As of the date of this document, no publicly available ¹³C NMR data for this compound has been found.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this analysis.
Table 2.2: Mass Spectrometry Data for this compound
| Technique | m/z | Ion | Source |
| ESI | 231.0 | [M+H]⁺ | [2] |
| ESI | 231.2 | [M+H]⁺ | [2] |
Note: The presence of bromine would result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio), which is a key diagnostic feature.
Infrared (IR) Spectroscopy
Table 2.3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3500-3300 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2950-2850 | Stretching |
| C=O (ester) | 1730-1715 | Stretching |
| C=C, C=N (aromatic) | 1600-1450 | Stretching |
| C-O (ester) | 1300-1000 | Stretching |
| C-Br | 600-500 | Stretching |
Crystallographic Data
A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield any single-crystal X-ray diffraction data for this compound. Therefore, precise bond lengths, bond angles, and torsion angles from experimental crystal structures are not available at this time.
Computational Data
In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the molecule's properties.
Table 4.1: Computational Data for this compound
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4] |
| LogP | 1.2129 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis involves the bromination of Methyl 6-aminopicolinate.[2]
Protocol:
-
Dissolution: Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as chloroform.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the mixture for an extended period (e.g., 40 hours).
-
Work-up: Dilute the reaction mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound as a yellow solid.[2]
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra on a 300 MHz or 400 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (ESI)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for structural characterization.
Conclusion
The structural characterization of this compound is primarily based on spectroscopic techniques, including ¹H NMR and mass spectrometry, supplemented by computational predictions. While these methods provide substantial evidence for the compound's structure, the absence of single-crystal X-ray diffraction data precludes a definitive analysis of its solid-state conformation and precise geometric parameters. The conflicting ¹H NMR data reported in the literature highlights the need for careful and standardized experimental work. This guide provides a foundational understanding of the structural aspects of this important synthetic intermediate, which is crucial for its application in research and development.
References
An In-depth Technical Guide to Methyl 6-amino-3-bromopicolinate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-3-bromopicolinate, a substituted pyridine derivative, has emerged as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique arrangement of amino, bromo, and methyl ester functional groups on the picolinate scaffold allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in contemporary drug discovery.
Introduction and Physicochemical Properties
This compound is a heterocyclic compound with the chemical formula C₇H₇BrN₂O₂. The presence of a bromine atom and an amino group on the pyridine ring, along with a methyl ester, provides multiple reaction sites for chemists to build molecular complexity. It is primarily utilized as a synthetic intermediate.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate |
| Synonyms | Methyl 6-amino-3-bromopyridine-2-carboxylate |
| CAS Number | 178876-83-0 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
Discovery and History
The precise first synthesis and discovery of this compound is not well-documented in publicly accessible academic literature as a landmark discovery. Instead, its appearance seems to be driven by its utility as a building block in patent literature for the synthesis of more complex molecules.
An early documented synthesis of this compound appears in a 2008 patent application, JPWO2008084717A1.[1] This patent describes its synthesis as an intermediate for creating novel tricyclic compounds intended for pharmaceutical use. This suggests that the compound was likely developed in the early 21st century as a useful scaffold for combinatorial chemistry and drug discovery programs.
Subsequent patent applications have further solidified its role as a key intermediate. For instance, recent patents from 2023 and 2024 describe its use in the synthesis of novel HIV capsid inhibitors and HPK1 antagonists, respectively. This highlights its continued relevance in the development of modern therapeutics.
Experimental Protocols
The most common synthetic route to this compound involves the bromination of its precursor, Methyl 6-aminopicolinate.
Synthesis of this compound from Methyl 6-aminopicolinate
A general and early reported procedure for the synthesis of this compound is detailed in patent literature.[1]
Reaction Scheme:
A representative synthesis of this compound.
Materials:
-
Methyl 6-aminopicolinate (1 equivalent)
-
Sodium Carbonate (0.63 equivalents)
-
Acetic Acid (as solvent)
-
Bromine (1.25 equivalents)
Procedure:
-
A suspension of Methyl 6-aminopicolinate and sodium carbonate in acetic acid is prepared in a suitable reaction vessel.
-
Bromine is added to the suspension.
-
The reaction mixture is stirred at room temperature for several hours (e.g., 7 hours).[1]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 6-aminopicolinate (5.98 g, 39.5 mmol) | [1] |
| Bromine | 7.89 g, 49.4 mmol | [1] |
| Sodium Carbonate | 2.64 g, 24.9 mmol | [1] |
| Solvent | Acetic Acid (150 mL) | [1] |
| Reaction Time | 7 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a variety of complex molecules, primarily driven by its utility in cross-coupling reactions and other functional group transformations.
-
Suzuki Coupling: The bromo substituent is well-positioned for palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring.
-
Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination, providing access to a diverse array of substituted picolinates.
-
Pharmaceutical Scaffolding: As evidenced by its use in recent patent literature, this compound is a key building block for the synthesis of novel therapeutic agents, including antiviral and kinase inhibitors. The picolinate core is a common motif in many biologically active compounds.
Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. While its initial discovery is not prominently documented, its utility is clearly demonstrated in the patent literature from the early 2000s to the present day. The synthetic protocols for its preparation are well-established, and its reactivity allows for the creation of a diverse range of complex molecules. For researchers and scientists in the field of drug development, this compound represents a key intermediate for the construction of novel therapeutic agents.
References
Methyl 6-amino-3-bromopicolinate: A Versatile Scaffold for Modern Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 6-amino-3-bromopicolinate is a strategically substituted pyridine derivative that serves as a highly versatile building block in medicinal chemistry, drug discovery, and agrochemical research. Its unique arrangement of functional groups—a nucleophilic amino group, a synthetically tractable bromine atom, and a readily modifiable methyl ester—offers multiple avenues for chemical elaboration, enabling the construction of diverse molecular libraries for biological screening. This guide explores the potential research applications of this compound, providing insights into its synthetic utility, hypothetical biological data for its derivatives, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Molecular Features and Synthetic Potential
This compound (CAS No. 178876-83-0) possesses a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . The intrinsic reactivity of its functional groups makes it an ideal starting material for the synthesis of more complex molecules.
-
The Bromine Atom: The bromine at the 3-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl substituents, significantly expanding the chemical space accessible from this scaffold.
-
The Amino Group: The 6-amino group can act as a nucleophile or a point for further functionalization. It can be acylated to form amides, derivatized into ureas or thioureas, or used in condensation reactions.
-
The Methyl Picolinate Moiety: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This picolinamide motif is prevalent in many biologically active molecules.
Potential Research Applications
The structural motifs accessible from this compound are featured in a variety of bioactive compounds, suggesting its utility in several research domains.
Kinase Inhibitors for Oncology
The picolinamide scaffold is a key feature in a number of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Derivatives of this compound could be synthesized and evaluated as potential VEGFR-2 inhibitors.
Hypothetical Biological Data for Picolinamide Derivatives
The following table presents hypothetical in vitro biological data for a series of compounds derived from this compound, targeting the VEGFR-2 kinase and the A549 lung cancer cell line. This data is illustrative and based on published activities for structurally related picolinamide-based inhibitors.[1][2]
| Compound ID | R¹ Group (at 3-position) | R² Group (amide at 2-position) | VEGFR-2 IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) |
| M6A3B-001 | Phenyl | 4-Fluoroaniline | 150 | 15.2 |
| M6A3B-002 | 4-Methoxyphenyl | 4-Fluoroaniline | 95 | 10.8 |
| M6A3B-003 | 2-Thienyl | 4-Fluoroaniline | 210 | 22.5 |
| M6A3B-004 | Phenyl | 3-Chloroaniline | 180 | 18.1 |
| M6A3B-005 | Phenyl | Cyclopropylamine | 350 | >50 |
| Sorafenib (Ref.) | - | - | 180 | 19.3 |
Antimicrobial Agents
Aminopyridine and picolinate derivatives have been investigated for their antimicrobial properties. For instance, chloropicolinate amides have been synthesized and tested as novel inhibitors for Mycobacterium tuberculosis. The structural features of this compound make it an excellent starting point for the development of novel anti-tubercular or broad-spectrum antibacterial agents.
Agrochemicals
The pyridine ring is a common motif in many herbicides and insecticides. The ability to functionalize this compound at multiple positions allows for the fine-tuning of its physicochemical properties to enhance efficacy and selectivity for specific agricultural applications.
Detailed Experimental Protocols
The following are representative protocols for key synthetic transformations of this compound, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 3-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent mixture (Toluene:Ethanol:Water) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-amino-3-arylpicolinate.
Protocol 2: Amide Synthesis from the Picolinate Ester
This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.
Step A: Ester Hydrolysis
Materials:
-
Methyl 6-amino-3-arylpicolinate (from Protocol 1)
-
Lithium hydroxide (LiOH) (2.0 equivalents)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the picolinate ester in the THF/water mixture in a round-bottom flask.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl, which should precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 6-amino-3-arylpicolinic acid.
Step B: Amide Coupling
Materials:
-
6-Amino-3-arylpicolinic acid (from Step A)
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the amine to the reaction mixture and continue to stir at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final picolinamide derivative.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in human health and agriculture. Its strategic functionalization allows for the application of modern synthetic methodologies to create diverse libraries of molecules for biological screening. The exploration of its derivatives as kinase inhibitors, antimicrobial agents, and agrochemicals provides fertile ground for future research and development endeavors. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising chemical scaffold.
References
- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 6-amino-3-bromopicolinate for Researchers and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including an amino group, a bromine atom, and a methyl ester on a pyridine ring, make it a versatile reagent for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, a comprehensive list of suppliers and current pricing, a detailed experimental protocol for its use in a Suzuki coupling reaction, and its application in the synthesis of potential therapeutic agents. The information presented here is intended to assist researchers, scientists, and drug development professionals in leveraging this compound for their research and development endeavors.
Chemical Properties and Data
This compound, with the CAS number 178876-83-0, is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate |
| Synonyms | Methyl 6-amino-3-bromopyridine-2-carboxylate |
| Appearance | Solid |
| Storage | Room temperature, protect from light |
Suppliers and Pricing
The availability and pricing of this compound can vary among chemical suppliers. The following table summarizes information from several vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | Synthonix: SY3H3D67FC95 | 97% | - | Contact for pricing |
| Santa Cruz Biotechnology | sc-286307 | - | - | Contact for pricing |
| ChemScene | CS-0041829 | ≥96% | - | Contact for pricing |
| BLD Pharm | BD144725 | - | - | Contact for pricing |
Application in Drug Discovery: Synthesis of an HIV Capsid Inhibitor Precursor
This compound is a key starting material in the synthesis of various compounds with potential therapeutic applications. A notable example is its use in the preparation of precursors for HIV capsid inhibitors. The following section details an experimental protocol for a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry, utilizing this versatile building block.
Experimental Protocol: Suzuki Coupling Synthesis of Methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate
This protocol describes the synthesis of methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate, a key intermediate in the development of novel HIV capsid inhibitors[1].
Materials:
-
This compound (1.0 eq)
-
(3-cyano-4-fluorophenyl)boronic acid (1.1 eq)
-
1,2-Dimethoxyethane (DME)
-
1N aqueous Potassium Carbonate (K₂CO₃) solution (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Purification system (e.g., column chromatography)
Procedure:
-
To a reaction flask, add this compound and (3-cyano-4-fluorophenyl)boronic acid.
-
Add 1,2-dimethoxyethane to dissolve the reactants.
-
Add the 1N aqueous potassium carbonate solution to the mixture.
-
Degas the reaction mixture by evacuating the flask and backfilling with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 80-90 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate.
Role in the Drug Discovery Pipeline
Chemical building blocks like this compound are fundamental to the early stages of the drug discovery process. Their utility lies in their ability to be readily modified through various chemical reactions to generate a diverse library of novel compounds. These compounds are then screened for biological activity against specific therapeutic targets.
The diagram below illustrates a simplified, logical workflow of how a versatile building block is utilized in a typical drug discovery pipeline, leading to the identification of a lead compound.
This compound is a commercially available and highly versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating novel molecular entities, particularly through robust and well-established synthetic methodologies like the Suzuki coupling, makes it a valuable tool for medicinal chemists. This guide provides a foundational understanding of this compound, equipping researchers with the necessary information to incorporate it into their synthetic strategies for the discovery of new therapeutic agents.
References
Methodological & Application
The Synthetic Utility of Methyl 6-amino-3-bromopicolinate: A Versatile Building Block for Novel Molecular Architectures
For Immediate Release
Methyl 6-amino-3-bromopicolinate has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing amino, bromo, and methyl ester moieties on a pyridine scaffold, offers a versatile platform for the synthesis of a diverse array of complex organic molecules. This application note provides a detailed overview of its uses in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions, and includes specific experimental protocols.
Introduction
This compound (CAS No. 178876-83-0) is a valuable building block in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 3-position allows for the introduction of various substituents via cross-coupling reactions, while the amino group at the 6-position and the methyl ester at the 2-position provide additional handles for synthetic modifications.[2] This trifunctional pyridine derivative is particularly useful in the construction of novel heterocyclic compounds with potential biological activity, including kinase inhibitors.[3]
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of pharmaceuticals and other functional organic materials.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound serves as an excellent substrate for coupling with a variety of aryl and heteroaryl boronic acids or their esters. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the 3-position of the pyridine ring, leading to the synthesis of biaryl and heteroaryl-substituted aminopicolinates.
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 24 | 88 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. This transformation is crucial for the synthesis of substituted 3-aminopicolinates, which are important scaffolds in numerous biologically active compounds.
Table 2: Representative Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 4 | n-Butylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine to the flask.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its ability to readily undergo Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a straightforward and efficient route to a wide range of substituted aminopicolinates. The protocols and data presented herein serve as a guide for researchers in the fields of drug discovery, agrochemicals, and materials science to unlock the synthetic potential of this important intermediate.
References
Methyl 6-amino-3-bromopicolinate as a building block in drug discovery
Application Notes: Methyl 6-amino-3-bromopicolinate in Drug Discovery
Introduction
This compound is a versatile heterocyclic building block crucial in the field of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine core with strategically positioned amino, bromo, and methyl ester groups, allows for a wide range of chemical modifications. This makes it an invaluable scaffold for the synthesis of complex molecules targeting various biological pathways. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the amino group can be readily derivatized, and the methyl ester provides a handle for amide bond formation or hydrolysis. These reactive sites enable the generation of diverse compound libraries for screening and lead optimization in the development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2][3]
Chemical and Physical Properties
The key properties of this compound are summarized below, providing essential information for its handling, storage, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 178876-83-0 | [4][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [4][5] |
| Molecular Weight | 231.05 g/mol | [4][5] |
| Appearance | Solid | |
| Purity | ≥96% | [4] |
| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate | |
| Storage | 4°C, protect from light, stored under nitrogen | [4] |
| SMILES | O=C(OC)C1=NC(N)=CC=C1Br | [4] |
Key Applications and Synthetic Protocols
This compound serves as a pivotal intermediate for constructing a variety of molecular architectures. The bromine atom at the 3-position is particularly useful for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.[6][7] This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors.[8]
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that may require optimization for specific substrates.[6][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The final concentration of the substrate should be approximately 0.1 M.[7]
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Representative Data for Suzuki-Miyaura Coupling
The following table shows illustrative reaction conditions for similar substrates.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Methyl 3-boronobenzoate | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 | [6] |
| 1-Iodonaphthalene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 97 | [6] |
| 8-bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 70 | 18 | 85 | [8] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen bonds, a critical step in synthesizing many pharmaceuticals.[9][10] This reaction allows for the introduction of various primary or secondary amines at the 3-position of the picolinate core.
Detailed Protocol: Buchwald-Hartwig Amination
This is a generalized protocol that should be adapted and optimized for specific amine partners.[9][11]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos or other suitable ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90–110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[11]
Representative Data for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the amination of similar bromopyridine substrates.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 70-95 | [9] |
| 2-bromo-6-methyl pyridine | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [12] |
Application in Kinase Inhibitor Synthesis
Derivatives of brominated pyridines are common scaffolds for kinase inhibitors, which are crucial in oncology.[3] These inhibitors often function by competing with ATP at the enzyme's active site. The EGFR signaling pathway is a common target.[13] An inhibitor synthesized using this compound could block the tyrosine kinase domain, preventing autophosphorylation and downstream signaling that leads to cell proliferation.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The presence of a bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and versatile methods for carbon-carbon bond formation.[4][5][6] This reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the aminopicolinate scaffold, providing access to novel compounds with potential biological activity.
These application notes provide detailed protocols and guidance for performing Suzuki cross-coupling reactions with this compound. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[6][7] For this compound, the general reaction scheme is as follows:
Caption: General Suzuki Cross-Coupling Reaction Scheme.
Key Experimental Parameters and Optimization
Successful Suzuki cross-coupling reactions are highly dependent on the choice of catalyst, base, solvent, and temperature. For substrates containing amino groups, such as this compound, special consideration may be needed to avoid side reactions or catalyst inhibition.[8]
Table 1: Common Reagents and Conditions for Suzuki Cross-Coupling Reactions
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, PCy₃) | Catalyst choice is crucial and may require screening. Pd(PPh₃)₄ is often a good starting point.[7][9] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Boronic acids are common, but trifluoroborates can offer enhanced stability and reactivity.[7][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact yield. K₃PO₄ is often effective for nitrogen-containing heterocycles.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, Dimethoxyethane (DME), Tetrahydrofuran (THF) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[8][11] |
| Temperature | 80-110 °C | The reaction temperature will depend on the solvent and the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | It is essential to perform the reaction under an inert atmosphere to prevent oxidation of the palladium catalyst.[12] |
Experimental Protocols
The following are general protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. These should be adapted and optimized for specific substrates.
Protocol 1: General Screening Conditions
This protocol is a good starting point for screening different catalysts, bases, and solvents.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (1-5 mol%)
-
Base (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.[13]
-
Add the anhydrous solvent and degassed water (typically a 4:1 or 5:1 ratio of solvent to water).[8]
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.[11]
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-3 of Protocol 1 using a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a shorter reaction time (e.g., 15-60 minutes).
-
Follow steps 5-9 of Protocol 1 for workup and purification.
Data Presentation: Representative Suzuki Coupling Reactions
The following table provides hypothetical data for the Suzuki cross-coupling of this compound with various boronic acids, illustrating potential outcomes based on different reaction conditions.
Table 2: Illustrative Suzuki Coupling Reactions of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 12 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O (4:1) | 90 | 24 | 68 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 78 |
Workflow and Logic Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a Suzuki cross-coupling reaction.
Caption: General Experimental Workflow for Suzuki Coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Troubleshooting
Table 3: Common Issues and Solutions in Suzuki Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, incorrect base or solvent, low temperature, presence of oxygen. | Screen different palladium catalysts and ligands. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure solvents are anhydrous and properly degassed. Increase reaction temperature. Ensure the reaction is run under a strictly inert atmosphere. |
| Decomposition of starting material | Reaction temperature is too high, base is too strong. | Lower the reaction temperature. Use a milder base (e.g., Na₂CO₃). |
| Formation of homocoupled product (R-R) | Presence of oxygen, slow transmetalation. | Ensure rigorous exclusion of air. Screen different ligands to accelerate transmetalation. |
| Protodeboronation of boronic acid | Presence of water and base. | Use anhydrous conditions if possible, or minimize the amount of water. Use a less nucleophilic base. |
By carefully considering these parameters and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction to synthesize a diverse range of derivatives based on the this compound scaffold for applications in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 178876-83-0|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 6-amino-3-bromopicolinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring an amino group, a bromine atom, and a methyl ester, provides multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The amino and ester functionalities offer further opportunities for derivatization, making this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 178876-83-0 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol [1] |
| Appearance | Yellow solid[2] |
| Storage | 4°C, protect from light, stored under nitrogen[1] |
Key Synthetic Applications and Protocols
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. The electron-donating amino group and the electron-withdrawing ester group on the pyridine ring influence the reactivity of the carbon-bromine bond, making it a suitable partner for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is utilized to introduce aryl or heteroaryl substituents at the 3-position of the picolinate core. These biaryl structures are common motifs in pharmacologically active compounds.
Reaction Scheme:
Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (3-Cyano-4-fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,2-Dimethoxyethane / H₂O | Not specified | Not specified | Not specified[3] |
| 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Not specified[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling [3]
-
Materials:
-
This compound
-
(3-Cyano-4-fluorophenyl)boronic acid
-
1,2-Dimethoxyethane
-
1N aqueous Potassium Carbonate (K₂CO₃) solution
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
Dissolve this compound (3 g, 13 mmol) and (3-cyano-4-fluorophenyl)boronic acid (2.5 g, 15 mmol) in 1,2-dimethoxyethane.
-
Add 1N aqueous K₂CO₃ solution (26 mL, 26 mmol).
-
Degas the reaction mixture by evacuation and purging with nitrogen gas three times.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography).
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to introduce diverse amino substituents at the 3-position. This is particularly useful for modulating the physicochemical properties and biological activity of the resulting molecules.
Reaction Scheme:
Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination (Representative for bromo-pyridines):
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60[5] |
| Various amines | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | 20 | 23-50[6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In an inert atmosphere, charge a dry Schlenk tube or reaction vial with Pd₂(dba)₃ (e.g., 2-5 mol%), XantPhos (e.g., 4-10 mol%), and Cs₂CO₃ (e.g., 1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted picolinates from this compound. The resulting alkynyl group can serve as a handle for further transformations, such as click chemistry, or be a key structural element in the final target molecule.
Reaction Scheme:
Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling (Representative for bromo-pyridines):
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 72-96[7] |
| Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 16 | 85-93 |
Detailed Experimental Protocol: Sonogashira Coupling (General)
-
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
To a degassed solution of this compound (1.0 equivalent) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (e.g., 5 mol%).
-
Degas the reaction mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The ability to introduce a wide range of substituents at the 3-position through robust and well-established cross-coupling methodologies makes this compound an attractive starting material for the generation of novel chemical entities with potential therapeutic applications. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. data.epo.org [data.epo.org]
- 2. This compound | 178876-83-0 [chemicalbook.com]
- 3. US20230312567A1 - Capsid inhibitors for the treatment of hiv - Google Patents [patents.google.com]
- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 5. WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]
- 6. CAS:178876-83-0, 6-氨基-3-溴吡啶甲酸甲酯-毕得医药 [bidepharm.com]
- 7. 1190322-26-9|5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid| Ambeed [ambeed.com]
Application Notes and Protocols for the Derivatization of Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an ester moiety for further modification, makes it an attractive scaffold for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for key transformations of this compound derivatives, focusing on palladium-catalyzed cross-coupling reactions and amide bond formation. The provided methodologies and data will serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities.
I. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the picolinate ring is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the bromopicolinate and various organoboron reagents. The presence of the amino group can influence the reaction, potentially by coordinating to the palladium catalyst. However, with appropriate ligand and base selection, high yields can be achieved without the need for protecting the amine.[1]
Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines
While specific data for this compound is limited in the literature, the following table, adapted from protocols for structurally similar aminobromopyridines, provides a strong starting point for optimization.[2][3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 12 | 75-85 |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 88-96 |
*Yields are estimated based on reactions with structurally similar aminobromopyridines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of the bromopicolinate with a wide array of primary and secondary amines. The choice of ligand is critical and is often dependent on the nature of the amine coupling partner.[4][5]
Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines
The following conditions, based on protocols for other bromopyridines, can be adapted for this compound.[5]
| Entry | Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 80-95 |
| 2 | Alkylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 75-90 |
| 3 | Cyclic Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 85-98 |
| 4 | Primary Amine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (2.0) | THF | 80 | 70-88 |
*Yields are estimated based on reactions with structurally similar bromopyridines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling provides an efficient route to synthesize 3-alkynyl-6-aminopicolinate derivatives through the reaction of the bromopicolinate with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[6][7] A study on the Sonogashira coupling of 2-amino-3-bromopyridines provides highly relevant conditions.[8][9]
Optimized Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines [8][9]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 94 |
| 3 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |
| 4 | 3-Ethynyltoluene | 2-Amino-3-(p-tolylethynyl)pyridine | 89 |
| 5 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 |
| 6 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 82 |
Experimental Protocol: Sonogashira Coupling of this compound (Adapted from[8][9])
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add 2.0 mL of DMF and stir for 30 minutes.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by Et₃N (3.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Derivatization of the 6-Amino Group
The 6-amino group serves as a handle for the introduction of various functionalities, most commonly through acylation to form amides.
A. Amide Bond Formation (Acylation)
The acylation of the 6-amino group can be achieved using standard methods with acyl chlorides or carboxylic acids activated with coupling agents.
Experimental Protocol: General Procedure for Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂, THF, or pyridine) in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine or pyridine, 1.5-2.0 equiv).
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Decision Tree for Reaction Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: Methyl 6-amino-3-bromopicolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyridine core, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester for further derivatization, makes it a valuable scaffold for the synthesis of novel bioactive molecules. This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.
Chemical Structure:
-
IUPAC Name: Methyl 6-amino-3-bromo-2-pyridinecarboxylate[1]
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of its non-brominated precursor, Methyl 6-aminopicolinate.
Experimental Protocol: Synthesis from Methyl 6-aminopicolinate
This protocol describes the synthesis of this compound from Methyl 6-aminopicolinate.[4]
Materials:
-
Methyl 6-aminopicolinate
-
Bromine
-
Chloroform
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Methyl 6-aminopicolinate (1.0 eq) in chloroform.
-
Slowly add a solution of bromine (1.0 eq) in chloroform at room temperature.
-
Stir the reaction mixture at room temperature for 40 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution and water.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Expected Yield: Approximately 19-22%.[4]
Applications in Medicinal Chemistry
This compound is a key intermediate for the synthesis of a variety of biologically active compounds. The bromine atom at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug molecules.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[5]
-
Solvent (e.g., 1,4-dioxane/water, 4:1)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aminobromopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF/H₂O | 100 | 8 | 92 |
| 3 | 6-Bromopyridin-3-amine | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
Note: The data in this table is representative for structurally similar aminobromopyridines and serves as a guideline for optimizing reactions with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the 3-position of the picolinate scaffold.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[7]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the palladium precursor, the ligand, and the base.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-6-bromopyridine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 95 |
| 2 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) / Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 89 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1) / BINAP (2) | NaOtBu | Toluene | 80 | 60[5] |
Note: The data in this table is representative for structurally similar bromopyridines and serves as a guideline for optimizing reactions with this compound.
Potential Therapeutic Applications
While specific examples detailing the use of this compound in late-stage drug candidates are not widely published, its structural motifs are present in molecules targeting various diseases.
-
Anti-cancer Agents: The substituted aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of aminopyridines have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers.[8][9]
-
Anti-infective Agents: Structurally related chloropicolinate derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, suggesting that bromo-analogs derived from this compound could also possess anti-tubercular activity.
Representative Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified, representative signaling pathway that could be targeted by a hypothetical kinase inhibitor derived from this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry research. Its strategic functionalization through established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provides access to a wide array of novel compounds with potential therapeutic applications. The provided protocols serve as a foundation for the synthesis and derivatization of this important intermediate in the pursuit of new drug candidates.
References
- 1. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scispace.com [scispace.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Methyl 6-amino-3-bromopicolinate as a key starting material. The described methodologies focus on the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Additionally, a protocol for the synthesis of a novel tricyclic system via a Sonogashira coupling followed by an intramolecular cyclization is presented.
Introduction
This compound is a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure incorporates a 2-aminopyridine moiety, which is a well-established precursor for the construction of fused ring systems. The presence of a bromine atom at the 3-position and a methyl ester at the 2-position provides multiple handles for further chemical modifications and the introduction of molecular diversity. The heterocyclic cores synthesized from this starting material are known to exhibit a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and enzyme inhibitory properties. Notably, imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and SHP2 pathways.
Application 1: Synthesis of 8-bromo-6-(methoxycarbonyl)imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anti-ulcer, anticancer, and antiviral properties.[1][2][3] The following protocol describes a general method for the synthesis of 8-bromo-6-(methoxycarbonyl)imidazo[1,2-a]pyridine derivatives from this compound and an α-haloketone.
Experimental Protocol:
Materials:
-
This compound
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired α-haloketone (1.1 eq.), and sodium bicarbonate (2.0 eq.).
-
Add ethanol as the solvent to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-bromo-6-(methoxycarbonyl)imidazo[1,2-a]pyridine derivative.
Quantitative Data:
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | 8-bromo-2-phenyl-6-(methoxycarbonyl)imidazo[1,2-a]pyridine | 6 | 85 |
| 2 | Chloroacetone | 8-bromo-2-methyl-6-(methoxycarbonyl)imidazo[1,2-a]pyridine | 4 | 78 |
| 3 | 2-Bromopropiophenone | 8-bromo-2-phenyl-3-methyl-6-(methoxycarbonyl)imidazo[1,2-a]pyridine | 8 | 75 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Application 2: Synthesis of 8-bromo-6-(methoxycarbonyl)pyrido[1,2-a]pyrimidin-4-one Derivatives
Pyrido[1,2-a]pyrimidines are another important class of fused heterocycles that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] The following protocol outlines a general procedure for the synthesis of 8-bromo-6-(methoxycarbonyl)pyrido[1,2-a]pyrimidin-4-one derivatives from this compound and a β-ketoester.
Experimental Protocol:
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq.) and the desired β-ketoester (1.2 eq.).
-
Add polyphosphoric acid (PPA) to the flask with stirring.
-
Heat the reaction mixture to 120-140 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 8-bromo-6-(methoxycarbonyl)pyrido[1,2-a]pyrimidin-4-one derivative.
Quantitative Data:
| Entry | β-Ketoester | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | 8-bromo-2-methyl-4-oxo-6-(methoxycarbonyl)pyrido[1,2-a]pyrimidine | 3 | 82 |
| 2 | Ethyl benzoylacetate | 8-bromo-2-phenyl-4-oxo-6-(methoxycarbonyl)pyrido[1,2-a]pyrimidine | 4 | 79 |
| 3 | Diethyl malonate | 8-bromo-2-hydroxy-4-oxo-6-(methoxycarbonyl)pyrido[1,2-a]pyrimidine | 2 | 88 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow:
Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives.
Application 3: Synthesis of a Novel Tricyclic Heterocyclic System
This application note describes a two-step synthetic sequence to construct a novel tricyclic heterocyclic system. The sequence involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine derivative.
Experimental Protocol - Step 1: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the palladium catalyst (0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Methyl 6-amino-3-(alkynyl)picolinate derivative.
Experimental Protocol - Step 2: Intramolecular Cyclization
Materials:
-
Methyl 6-amino-3-(alkynyl)picolinate derivative
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve the Methyl 6-amino-3-(alkynyl)picolinate derivative (1.0 eq.) in anhydrous DMF.
-
Add the base (e.g., potassium tert-butoxide, 1.5 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tricyclic heterocyclic product.
Quantitative Data (Representative):
| Step | Reactants | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound, Phenylacetylene | Methyl 6-amino-3-(phenylethynyl)picolinate | 18 | 80 |
| 2 | Methyl 6-amino-3-(phenylethynyl)picolinate | Tricyclic Product | 4 | 75 |
Synthetic Workflow:
Caption: Two-step synthesis of a novel tricyclic heterocyclic system.
Applications in Drug Development: Targeting Cancer Signaling Pathways
The heterocyclic scaffolds synthesized from this compound are of significant interest in drug development, particularly in oncology. Imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines have been shown to inhibit critical signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[7] Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth. Some imidazo[1,2-a]pyridine and pyrimidine derivatives have been identified as inhibitors of this pathway.[7]
Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition.
SHP2 Signaling Pathway Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs).[4] It is a key component of the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently hyperactivated in cancer. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2.[4]
Caption: Simplified SHP2 signaling pathway and the point of allosteric inhibition.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Methyl 6-Amino-3-Bromopicolinate in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utility of methyl 6-amino-3-bromopicolinate as a key building block in the synthesis of potent kinase inhibitors. The focus is on its application in the synthesis of PF-06463922 (Lorlatinib), a clinically important inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its distinct functional groups—an amine, a bromine atom, and a methyl ester on a pyridine scaffold—offer multiple reaction sites for diversification and construction of complex molecular architectures. The strategic positioning of these functionalities makes it an ideal starting material for the synthesis of kinase inhibitors, which are pivotal in modern cancer therapy. This document will detail a proposed synthetic route to a key intermediate of PF-06463922, outline the relevant biological pathways, and provide experimental protocols for synthesis and biological evaluation.
Target: ALK/ROS1 Kinase Inhibition
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] These fusion proteins activate downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which promote cell proliferation, survival, and metastasis.[1][2]
Targeted inhibition of ALK and ROS1 has proven to be a highly effective therapeutic strategy. PF-06463922 (Lorlatinib) is a third-generation ALK/ROS1 inhibitor designed to be potent against a wide range of resistance mutations that can emerge during treatment with earlier-generation inhibitors.[3]
ALK/ROS1 Signaling Pathway
Caption: Simplified ALK/ROS1 signaling pathways in cancer.
Quantitative Data: Potency of PF-06463922
The inhibitory activity of PF-06463922 against wild-type and various mutant forms of ALK and ROS1 has been extensively characterized. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki).
| Target Kinase | Parameter | Value (nM) | Reference |
| Wild-type ALK | Ki | <0.07 | [4] |
| ALK L1196M | Ki | <0.07 | [4] |
| ALK G1269A | Ki | <0.1 | [4] |
| ALK G1202R | Ki | 0.9 | [4] |
| ROS1 | Ki | <0.02 | [5] |
| Ba/F3 ALK F1174I | IC50 | 4.9 | [6] |
| Ba/F3 ALK F1174L | IC50 | 1.2 | [6] |
| HCC78 (SLC34A2-ROS1) | IC50 | 1.3 | [7] |
| Ba/F3 (CD74-ROS1) | IC50 | 0.6 | [7] |
Experimental Protocols
Proposed Synthesis of a Key Intermediate for PF-06463922
The synthesis of PF-06463922 is a complex, multi-step process.[8] A critical fragment of this macrocyclic inhibitor is a substituted aminopicolinamide moiety. The following protocol outlines a proposed synthesis of a key precursor to this fragment, starting from this compound. This precursor can then be elaborated to the final compound as described in the literature.
Caption: Proposed synthetic workflow for a key picolinamide precursor.
Step 1: Suzuki-Miyaura Cross-Coupling
This step introduces the pyrazole moiety, a common structural motif in kinase inhibitors.
-
Materials:
-
This compound (1.0 equiv)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the pyrazole boronic ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl2 to the flask.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 6-amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)picolinate.
-
Step 2: Saponification
This step hydrolyzes the methyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.
-
Materials:
-
Methyl 6-amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)picolinate (1.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Tetrahydrofuran (THF) and water (3:1 mixture)
-
-
Procedure:
-
Dissolve the picolinate ester in the THF/water mixture.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)picolinic acid.
-
Step 3: Amide Coupling
This final step couples the carboxylic acid with the requisite amine fragment to form the picolinamide core of the inhibitor.
-
Materials:
-
6-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)picolinic acid (1.0 equiv)
-
Appropriate amine fragment for PF-06463922 synthesis (1.1 equiv)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the picolinic acid and the amine fragment in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 10 minutes.
-
Add PyBOP in one portion and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to obtain the desired picolinamide precursor.
-
ALK Kinase Activity Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against ALK kinase using a luminescence-based assay.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.
-
Materials:
-
Recombinant human ALK kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., PF-06463922) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ALK enzyme and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a valuable and strategically functionalized starting material for the synthesis of complex kinase inhibitors. The proposed synthetic route to a key precursor of PF-06463922 highlights its utility in accessing the picolinamide core of this potent ALK/ROS1 inhibitor. The provided protocols offer a foundation for researchers in the field of drug discovery to utilize this versatile building block in the development of novel therapeutics targeting oncogenic kinases.
References
- 1. ozguryayinlari.com [ozguryayinlari.com]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
experimental procedures for functionalizing Methyl 6-amino-3-bromopicolinate
Application Notes: Functionalization of Methyl 6-amino-3-bromopicolinate
Introduction
This compound is a versatile bifunctional building block crucial in medicinal chemistry and drug development. Its structure offers three distinct points for chemical modification: the bromine atom at the C3 position, the amino group at the C6 position, and the methyl ester at the C2 position. The pyridine core, coupled with these functional groups, makes it an attractive scaffold for creating diverse molecular libraries. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The primary amino group serves as a handle for acylation, alkylation, or sulfonation, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. These application notes provide detailed protocols for several key transformations.
Key Functionalization Strategies
-
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position: The bromine atom on the electron-deficient pyridine ring is an excellent substrate for a variety of well-established cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). It is highly valued for its mild reaction conditions and tolerance of numerous functional groups, making it ideal for complex molecule synthesis.[1][2]
-
Buchwald-Hartwig Amination: This powerful method creates a C-N bond by coupling the aryl bromide with a primary or secondary amine.[3][4][5] It is a cornerstone reaction for synthesizing complex arylamines, which are prevalent in pharmaceuticals.[6]
-
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing a direct route to substituted alkynes.[7][8] The reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions.[8][9]
-
-
N-Functionalization at the C6-Amino Group: The primary amino group is a nucleophilic site that can be readily functionalized.
-
N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a straightforward and high-yielding method to form stable amide bonds. This transformation is fundamental in modifying the electronic and steric properties of the scaffold.[10]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the Schlenk flask with inert gas (repeat three times).
-
Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a method for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas in a glovebox or via Schlenk line
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube or reaction vial.[3]
-
Add this compound and the desired amine.[3]
-
Add anhydrous, degassed toluene via syringe.[3]
-
Seal the tube or vial and heat the reaction mixture to 90-110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[3]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas.
-
Add a degassed mixture of THF and Et₃N (typically 2:1 v/v) via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-16 hours.[11]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: N-Acylation of this compound
This protocol describes the formation of an amide bond at the C6-amino position.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.[10]
-
Cool the solution to 0 °C using an ice bath.[10]
-
Add anhydrous pyridine or triethylamine dropwise to the cooled solution.[10]
-
Slowly add the desired acyl chloride dropwise to the reaction mixture.[10]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[10]
-
Monitor the reaction by TLC until the starting amine is fully consumed.[10]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
If necessary, purify the product by recrystallization or flash column chromatography.
Data Presentation
The following tables summarize representative yields for the described transformations. Data is adapted from reactions on structurally similar halo-amino-pyridine scaffolds and should be considered indicative.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-85 |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 80-90 |
| 4 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 70-85 |
| 5 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-40 | 85-95 |
| 6 | Sonogashira | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | 70-80 |
Table 2: N-Acylation Reaction
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 90-98 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 85-95 |
| 3 | Isobutyryl Chloride | Pyridine | DCM | 0 to RT | 88-96 |
Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Catalytic Systems for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-amino-3-bromopicolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 6-amino-3-bromopicolinate in three common yet powerful palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This compound is a versatile building block in medicinal chemistry and materials science, and these catalytic systems offer efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of complex molecules.
Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Data Presentation: Representative Suzuki Coupling Reaction
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | ~88 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | ~82 |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 24 | ~75 |
Note: The yields presented are based on typical outcomes for similar Suzuki-Miyaura couplings and should be considered illustrative.
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and degassed water (typically in a 2:1 to 4:1 ratio) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Experimental Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of an aryl halide with a wide variety of primary and secondary amines. This reaction is particularly useful for synthesizing libraries of substituted 6-aminopicolinates.
Data Presentation: Representative Buchwald-Hartwig Amination Reaction
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12-24 | Moderate to High |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 12 | Moderate |
Note: The yields are qualitative and based on general outcomes for Buchwald-Hartwig aminations of similar bromopyridines. Optimization is typically required for specific amine coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynylpicolinates. These products can serve as versatile intermediates for further transformations.
Data Presentation: Representative Sonogashira Coupling Reaction
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | Moderate to High |
| 2 | 1-Octyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | High |
| 3 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | - (Copper-free) | DBU (2) | THF | 50 | 4 | High |
Note: The yields are qualitative and based on general Sonogashira coupling protocols. Reaction conditions, especially the use of a copper co-catalyst, can be varied.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 mol%)
-
Copper(I) iodide (CuI) (30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship of Sonogashira Coupling Systems
Disclaimer
The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve the best results. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 6-amino-3-bromopicolinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-amino-3-bromopicolinate. The primary focus is on addressing common challenges to optimize the reaction yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct bromination of Methyl 6-aminopicolinate using a suitable brominating agent. This electrophilic aromatic substitution reaction, however, is often challenged by poor regioselectivity.
Q2: Why is the yield of this compound often low?
The primary reason for low yields is the formation of the undesired constitutional isomer, Methyl 6-amino-5-bromopicolinate, during the bromination step. The amino group on the pyridine ring is an activating group that directs electrophilic substitution to multiple positions, leading to a mixture of products.
Q3: What are the key impurities I should look out for?
The main impurities include the starting material (Methyl 6-aminopicolinate), the 5-bromo isomer (Methyl 6-amino-5-bromopicolinate), and potentially di-brominated products.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. These methods can help in distinguishing the starting material, the desired product, and the isomeric byproduct.
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Suggested Solution |
| Poor Regioselectivity: Formation of the 5-bromo isomer is the most common issue. | 1. Choice of Brominating Agent: Instead of liquid bromine, consider using N-Bromosuccinimide (NBS), which can offer better regioselectivity in some cases. 2. Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride, dichloromethane) to more polar options (e.g., acetonitrile, acetic acid). 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to enhance selectivity. |
| Incomplete Reaction: Starting material remains after an extended reaction time. | 1. Stoichiometry: Ensure the correct molar ratio of the brominating agent to the starting material. A slight excess of the brominating agent may be necessary, but a large excess can lead to di-bromination. 2. Reaction Time: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. |
| Product Degradation: The product may be unstable under the reaction or work-up conditions. | 1. Mild Reaction Conditions: Use the mildest possible conditions (temperature, reagents) to avoid degradation. 2. Work-up Procedure: Ensure the work-up is performed promptly and at a low temperature. |
Difficult Purification
| Potential Cause | Suggested Solution |
| Co-elution of Isomers: The 3-bromo and 5-bromo isomers have very similar polarities, making separation by column chromatography challenging. | 1. Chromatographic Conditions: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation. The use of a high-performance flash chromatography system can also be beneficial. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent or solvent mixture. This can sometimes be effective in separating isomers. |
| Product Oiling Out: The product does not crystallize properly. | 1. Solvent Selection: Screen a variety of solvents for recrystallization. 2. Seeding: Use a small crystal of the pure product to induce crystallization. |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on general organic synthesis principles and may require further optimization for your specific experimental setup.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-aminopicolinate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or HPLC. Let the reaction warm to room temperature and stir until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.
-
Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizations
Technical Support Center: Troubleshooting Failed Reactions with Methyl 6-amino-3-bromopicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-amino-3-bromopicolinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes?
A1: Low or no yield in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
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Catalyst Inhibition: The primary amino group and the pyridine nitrogen of your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
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Inactive Catalyst System: The C-Br bond in this electron-rich pyridine may require a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
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Side Reactions: Protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.
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Poor Reagent Quality: The purity of the palladium catalyst, ligand, base, and boronic acid is crucial. Impurities can poison the catalyst. Solvents must be anhydrous and properly degassed.
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are they and how can I minimize them?
A2: Common byproducts in Buchwald-Hartwig aminations of aminobromopyridines include:
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Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
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Homocoupling: The amine or the aryl halide couples with itself. This can be reduced by using appropriate ligands and controlling the reaction temperature.
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Decomposition of Starting Material: this compound may be sensitive to strongly basic conditions at elevated temperatures. A screen of milder bases or lower reaction temperatures may be necessary.
Q3: My Sonogashira coupling is failing. What are the critical parameters to check?
A3: For Sonogashira couplings, pay close attention to the following:
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Copper(I) Co-catalyst: The presence and quality of the copper(I) source (e.g., CuI) is often critical for the reaction to proceed efficiently.
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Exclusion of Oxygen: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling). Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.
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Base: An amine base like triethylamine or diisopropylethylamine is typically used and often serves as the solvent as well. Ensure it is anhydrous and of high purity.
Q4: My reaction mixture turns black. Does this mean the reaction has failed?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the precipitation of palladium(0) from the solution. This signifies catalyst decomposition and a loss of catalytic activity. While a slight color change is normal, a rapid formation of a heavy black precipitate suggests a problem. This can be caused by:
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Insufficient ligand to stabilize the Pd(0) species.
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Excessively high reaction temperatures.
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Impurities in the starting materials or solvents.
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Presence of oxygen.
To mitigate this, consider using a higher ligand-to-palladium ratio, employing more robust ligands (e.g., Buchwald-type biarylphosphine ligands), lowering the reaction temperature, and ensuring all components are pure and the system is inert.
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in your Suzuki-Miyaura coupling with this compound, consult the following guide.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
The following table summarizes successful Suzuki-Miyaura coupling conditions for this compound as reported in patent literature. These serve as excellent starting points for optimization.
| Entry | Boronic Acid/Ester | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (3-cyano-4-fluorophenyl)boronic acid | Pd(dppf)Cl₂ (not specified) | K₂CO₃ (2.0) | 1,2-Dimethoxyethane / 1N aq. K₂CO₃ | Not specified | Not specified | Not specified | US20230312567A1 |
| 2 | 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | Pd(dppf)Cl₂·DCM (8.2) | K₂CO₃ (3.0) | 1,4-Dioxane | Not specified | Not specified | Not specified | WO2024211836A2 |
Note: Yields are often not reported in patent examples, but the procedures describe successful transformations.
This protocol is adapted from patent literature for the coupling of this compound with an arylboronic acid.[1]
Materials:
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This compound (1.0 equiv)
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(3-cyano-4-fluorophenyl)boronic acid (1.15 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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1,2-Dimethoxyethane (DME)
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1N aqueous K₂CO₃ solution
Procedure:
-
To a reaction vessel, add this compound (e.g., 3 g, 13 mmol) and (3-cyano-4-fluorophenyl)boronic acid (e.g., 2.5 g, 15 mmol).
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Add 1,2-dimethoxyethane.
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Add 1N aqueous K₂CO₃ solution (e.g., 26 mL, 26 mmol).
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Degas the reaction mixture by evacuating and purging with nitrogen three times.
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Add the palladium catalyst, Pd(dppf)Cl₂.
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Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Problem 2: Failed Buchwald-Hartwig Amination
While specific data for this compound is limited, the following guide is based on successful reactions with the closely related 6-bromopyridin-3-amine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The following table shows conditions for the amination of 6-bromo-2-aminopyridine derivatives, which should serve as a good starting point.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Toluene | 110 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 92 |
This is a general protocol that should be optimized for this compound.
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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XPhos (4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 equiv)
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Anhydrous, degassed toluene
Procedure:
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In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
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Add this compound and the desired amine.
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Add anhydrous, degassed toluene via syringe.
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Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Problem 3: Failed Sonogashira Coupling
References
purification techniques for Methyl 6-amino-3-bromopicolinate products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 6-amino-3-bromopicolinate.
Troubleshooting Guides
Issue: Poor Separation or Tailing/Streaking during Silica Gel Column Chromatography
The purification of this compound by silica gel chromatography can be challenging due to the basicity of the amino group, which interacts strongly with the acidic silanol groups on the silica surface. This often leads to significant peak tailing or streaking.[1]
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography of this compound.
Quantitative Data Summary for Troubleshooting Column Chromatography
| Parameter | Recommended Adjustment | Rationale |
| Mobile Phase Additive | Add 0.5-2% triethylamine (TEA) or pyridine to the eluent. | The competing base neutralizes the acidic silanol sites on the silica gel, preventing strong interaction with the basic amino group of the product and reducing tailing.[1][2] |
| Silica Gel Pre-treatment | Deactivate the silica gel by pre-eluting the column with the mobile phase containing the basic additive before loading the sample. | This ensures that the entire stationary phase is neutralized, leading to more consistent elution and better peak shape.[2] |
| Sample Loading | Use a dry loading technique, especially if the compound has poor solubility in the eluent. | Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel, which is then loaded onto the column. This can lead to a more uniform starting band and improved separation.[3] |
| Stationary Phase | If tailing persists, consider using a different stationary phase like alumina or a polymer-based resin. | These materials have different surface properties and may exhibit less problematic interactions with basic compounds. |
Issue: Difficulty in Achieving Crystallization or Oily Product Formation
Obtaining a crystalline solid of this compound can be challenging, and the product may sometimes isolate as an oil. This can be due to residual solvent, impurities, or the selection of an inappropriate crystallization solvent.
Troubleshooting Recrystallization
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Solvent Selection: The polarity of the solvent is crucial. For compounds similar to picolinic acid, polar protic solvents like water and ethanol have been shown to be effective.[4] Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.
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Seeding: If the product is slow to crystallize, adding a seed crystal of the pure compound can initiate crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
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Concentration: Slowly evaporate the solvent from the solution to increase the concentration of the product, which can promote crystal growth.
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Purity: Ensure the starting material is of sufficient purity. Impurities can inhibit crystallization. If necessary, perform a preliminary purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities may include:
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Isomeric Byproducts: The bromination of the aminopicolinate precursor can sometimes lead to the formation of other positional isomers, such as Methyl 6-amino-5-bromopicolinate.
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Polybrominated Species: The amino group is a strong activating group, which can lead to the formation of di-brominated byproducts.[5]
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Starting Materials: Unreacted starting materials from the synthesis.
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Solvent Residues: Residual solvents from the reaction or work-up.
Q2: How can I confirm the purity and identity of my final product?
A2: The purity and identity of this compound should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any major impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
General Purification and Analysis Workflow
Caption: A general workflow for the purification and analysis of this compound.
Experimental Protocols
Key Experiment: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound from reaction byproducts and impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or heptane)
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Ethyl acetate
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Triethylamine
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Glass chromatography column
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Methodology:
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Solvent System Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-2% triethylamine to the eluent mixture to prevent tailing. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10:1 hexane:ethyl acetate:triethylamine).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
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Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.
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Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions. The flow rate should be adjusted to allow for proper separation.
-
-
Fraction Analysis:
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Monitor the elution of the product by TLC.
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Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Key Experiment: Recrystallization
Objective: To further purify this compound to obtain a crystalline solid.
Materials:
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Purified this compound
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A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane)
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Erlenmeyer flask
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Hot plate
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Ice bath
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Filtration apparatus (e.g., Büchner funnel and flask)
Methodology:
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Solvent Screening: In small test tubes, add a small amount of the product and a few drops of a single solvent. Heat the mixture to determine if the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. Repeat with different solvents and solvent mixtures to find the optimal system.
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Dissolution: Place the product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
References
Technical Support Center: Byproduct Identification in Methyl 6-amino-3-bromopicolinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-3-bromopicolinate. The following sections address common issues related to byproduct formation in typical cross-coupling reactions and provide detailed experimental and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The two most frequent transformations are the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination to form carbon-nitrogen bonds.
Q2: What are the primary byproducts observed in these reactions?
A2: The main byproducts are typically a result of side reactions inherent to palladium-catalyzed processes. These include:
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Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding Methyl 6-aminopicolinate.
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Homocoupling: The self-coupling of the starting material or the coupling partner.
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Isomeric Impurities: Depending on the synthesis route of the starting material, isomeric impurities such as Methyl 6-amino-5-bromopicolinate may be present and lead to corresponding isomeric byproducts.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation often involves careful optimization of reaction conditions. Key factors include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. Ensuring a strictly inert atmosphere is crucial to prevent oxygen-induced side reactions like homocoupling.
Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating and quantifying the main components. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of both the desired product and any significant impurities.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired cross-coupled product with significant formation of byproducts.
Below is a troubleshooting guide with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Significant Hydrodehalogenation | 1. Presence of palladium hydride species. 2. High reaction temperature. 3. Suboptimal choice of base or solvent. | 1. Screen different palladium catalysts and ligands. 2. Lower the reaction temperature and extend the reaction time. 3. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and ensure anhydrous solvents. |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. In-situ reduction of the Pd(II) precatalyst promoting homocoupling. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source directly. |
| Low Conversion | 1. Inactive catalyst. 2. Poor quality of the boronic acid. 3. Inappropriate solvent system. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Use fresh boronic acid or consider converting it to a more stable boronate ester. 3. Ensure the solvent system effectively dissolves all reactants. A mixture like dioxane/water is often effective. |
The following table presents illustrative data for a Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid, highlighting the impact of reaction conditions on product and byproduct distribution.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75 | 15 | 5 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 110 | 60 | 25 | 10 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 85 | 5 | 5 |
Buchwald-Hartwig Amination Reactions
Issue: Inefficient C-N bond formation and the presence of significant impurities.
This guide provides solutions to common problems encountered during the Buchwald-Hartwig amination of this compound.
| Problem | Potential Cause(s) | Suggested Solutions |
| Significant Hydrodehalogenation | 1. Unstable palladium-amido complex leading to side reactions. 2. High reaction temperature. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to stabilize the palladium complex. 2. Optimize the temperature; sometimes a lower temperature for a longer duration is more effective. |
| Low Conversion | 1. Catalyst inhibition by the pyridine nitrogen or the amino group of the substrate. 2. Inappropriate choice of base. | 1. Employ bulky ligands that create a sterically hindered environment around the palladium center. 2. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. |
| Amine Homocoupling | 1. Oxidative side reactions. | 1. Ensure rigorous exclusion of oxygen from the reaction system. |
The following table illustrates the effect of different catalytic systems on the outcome of the Buchwald-Hartwig amination of this compound with a generic secondary amine.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Starting Material Remaining (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70 | 20 | 10 |
| Pd(OAc)₂ / XPhos | LHMDS | Dioxane | 90 | 88 | 5 | 7 |
| Pd G3 XPhos | K₃PO₄ | t-BuOH | 100 | 55 | 30 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
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Anhydrous sodium sulfate (Na₂SO₄)
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Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
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Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
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Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., XPhos, 4 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
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Anhydrous sodium sulfate (Na₂SO₄)
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Solvents for extraction and chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: HPLC-MS Method for Byproduct Identification and Quantification
This protocol provides a general HPLC-MS method for the analysis of reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm and 280 nm
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Workflow for the analytical identification of byproducts.
Technical Support Center: Synthesis of Methyl 6-amino-3-bromopicolinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-amino-3-bromopicolinate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the key challenges?
The synthesis of this compound typically starts from a more readily available picolinate precursor. A common strategy involves the direct bromination of Methyl 6-aminopicolinate. The main challenge in this approach is achieving high regioselectivity for the desired 3-bromo isomer. The strong activating and ortho, para-directing nature of the amino group can lead to a mixture of products, including 5-bromo and dibrominated species.[1][2]
An alternative route could involve the synthesis of 6-bromo-2-pyridine carboxylic acid followed by esterification. This can be achieved through diazotization, bromination, and oxidation of a precursor like 6-amino-2-methylpyridine.[3] This multi-step process, while potentially offering better control over isomer formation, can be more complex and may have lower overall yields.
Q2: I am observing multiple spots on my TLC after bromination of Methyl 6-aminopicolinate. What are the likely side products?
Multiple spots on your TLC plate likely indicate the formation of several side products. The most common of these are:
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Isomeric Monobromination Products: Besides the desired this compound, you may have formed the Methyl 6-amino-5-bromopicolinate isomer.
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Dibrominated Products: Over-bromination can lead to the formation of Methyl 6-amino-3,5-dibromopicolinate.[1]
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Unreacted Starting Material: Incomplete reaction will result in the presence of Methyl 6-aminopicolinate.
Q3: My subsequent Suzuki-Miyaura coupling reaction with this compound is giving a low yield and a significant amount of a dehalogenated byproduct. What could be the cause?
Low yields and dehalogenation in Suzuki-Miyaura couplings with this substrate are common issues.[1] The likely causes are:
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Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1]
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Dehalogenation: The bromo group at the 3-position can be replaced by a hydrogen atom, resulting in the formation of Methyl 6-aminopicolinate as a major byproduct. This can be promoted by certain bases or the presence of palladium hydride species in the catalytic cycle.[1]
Q4: What are the best practices for purifying the crude this compound?
Purification of the crude product can be challenging due to the similar polarities of the desired product and its isomers. The most effective method is typically column chromatography on silica gel . A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. It is crucial to carefully monitor the fractions by TLC to ensure good separation.
Troubleshooting Guides
Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of starting material remains after the reaction. | 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess (1.05-1.2 equivalents) of the brominating agent (e.g., NBS). 2. Monitor the reaction progress using TLC and extend the reaction time if necessary. 3. While low temperatures are often used to control selectivity, ensure the reaction is allowed to proceed to completion. |
| The overall yield of the desired product is low. | 1. Formation of multiple side products. 2. Degradation of the product during workup or purification. 3. Sub-optimal reaction conditions. | 1. To improve regioselectivity, consider using a milder brominating agent like N-Bromosuccinimide (NBS) and performing the reaction at a low temperature (e.g., 0°C).[2] 2. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup to neutralize any acid. Avoid prolonged exposure to strong acids or bases. 3. Systematically vary the solvent, temperature, and reaction time to optimize for the desired product. |
Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of dibrominated product. | Over-bromination due to an excess of the brominating agent or localized high concentrations. | 1. Use no more than 1.05-1.1 equivalents of the brominating agent. 2. Add the brominating agent slowly and portion-wise or as a solution via a dropping funnel to the reaction mixture.[1] 3. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Formation of isomeric monobrominated products. | The activating amino group directs bromination to multiple positions. | 1. Perform the bromination at a low temperature (e.g., 0 to -10 °C) to enhance selectivity.[1] 2. Experiment with different solvents to influence the regioselectivity. |
| Dehalogenation observed in downstream reactions (e.g., Suzuki coupling). | 1. Catalyst deactivation. 2. Certain bases (e.g., alkoxides) can act as hydride sources. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center.[1] 2. Employ non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1] 3. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for the bromination of similar aminopyridine systems.[2]
Materials:
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Methyl 6-aminopicolinate
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N-Bromosuccinimide (NBS)
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Anhydrous Acetonitrile
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-aminopicolinate (1.0 eq.) in anhydrous acetonitrile.
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Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Extract the product with dichloromethane (3 x volumes).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
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This compound
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane/water mixture)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
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Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up:
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Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Due to the proprietary nature of much of the research in drug development, specific quantitative data on the yield and purity of this compound under varying conditions is not widely published. However, the following table provides a qualitative comparison of potential synthetic strategies.
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Direct Bromination of Methyl 6-aminopicolinate | - Fewer synthetic steps. - Potentially higher overall yield if optimized. | - Challenges with regioselectivity (formation of isomers). - Risk of over-bromination. | - Careful control of reaction temperature and stoichiometry is crucial. - Requires robust purification methods. |
| Multi-step Synthesis via Diazotization | - Better control over regioselectivity. - Can avoid the direct handling of elemental bromine in later stages. | - Longer synthetic route. - Potentially lower overall yield due to multiple steps. - Diazotization reactions can be hazardous if not handled properly. | - Each step needs to be individually optimized for yield and purity. |
Visualizations
Caption: General workflow for the synthesis and derivatization of this compound.
References
Technical Support Center: Scale-Up of Reactions with Methyl 6-amino-3-bromopicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions with Methyl 6-amino-3-bromopicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges for reactions involving this compound?
A1: Scaling up reactions with this compound, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, presents several key challenges:
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Catalyst Inhibition and Deactivation: The pyridine nitrogen in the substrate can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This "2-pyridyl problem" can slow down or halt the catalytic cycle, becoming more pronounced at larger scales.
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Exothermic Reactions and Heat Management: Cross-coupling reactions can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and impurity formation.
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Mixing and Mass Transfer Limitations: Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., with inorganic bases) becomes more difficult at scale, potentially leading to localized "hot spots" and incomplete reactions.
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Solubility Issues: The starting material, intermediates, or the final product may have limited solubility in the chosen solvent system, complicating the reaction, work-up, and isolation.
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Impurity Profile and Purification: Side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of coupling partners can become more significant at scale, leading to complex impurity profiles and challenging purifications.
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Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications, and requires dedicated purification steps.
Q2: How does the choice of catalyst and ligand impact the scale-up of cross-coupling reactions with this substrate?
A2: The selection of the palladium source and ligand is critical for a successful scale-up.
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Palladium Pre-catalysts: Using well-defined pre-catalysts (e.g., G3 or G4 palladacycles) is often preferred for large-scale reactions as they provide more reliable and reproducible generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.
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Ligand Selection: Sterically hindered and electron-rich biaryl monophosphine ligands (e.g., RuPhos, XPhos) are often effective for coupling with heteroaryl halides. These ligands can promote the desired reductive elimination step and minimize catalyst inhibition by the pyridine nitrogen. For particularly challenging couplings, screening a variety of ligands is recommended.
Q3: What are the key considerations for selecting a base and solvent for large-scale reactions?
A3: The choice of base and solvent is interdependent and crucial for reaction success and scalability.[1]
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Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions but may not be suitable for base-sensitive functional groups.[1] For such substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used, though this may require higher temperatures or longer reaction times.[1] The particle size of solid bases can also affect reaction rates at a large scale due to mass transfer limitations.
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Solvent Selection: Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used.[1][2] The solvent must be able to dissolve the reactants and catalytic species to a sufficient extent.[1] For reactions with inorganic bases, a co-solvent like water may be necessary, creating a biphasic system where efficient stirring is paramount.
Q4: How can I minimize the formation of the hydrodehalogenation byproduct?
A4: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[1] To minimize it:
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Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]
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Lower the Reaction Temperature: Higher temperatures can promote side reactions, so running the reaction at the minimum effective temperature is advisable.[1]
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Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others.[1] Screening different ligands can identify one that favors the desired cross-coupling pathway.
Troubleshooting Guides
Issue 1: Low or No Conversion at Large Scale
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[1] |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. Monitor for product formation and the appearance of degradation products. |
| Poor Reagent Purity | Use anhydrous, degassed solvents. Ensure the purity of this compound and the coupling partner, as impurities can poison the catalyst. |
| Poor Mixing | Increase the agitation speed. For heterogeneous mixtures, ensure the solid base is finely powdered to maximize surface area. Consider a different reactor design for better mixing. |
| Inappropriate Base or Solvent | If reagents have poor solubility, screen alternative solvents like dioxane or THF.[1] If the reaction is sluggish, consider a stronger base, keeping in mind the potential for side reactions. |
Issue 2: Significant Formation of Byproducts (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to minimize homocoupling of the boronic acid partner in Suzuki reactions. |
| Sub-optimal Base | Screen weaker or less hindered bases (e.g., K₃PO₄, Cs₂CO₃) to reduce hydrodehalogenation.[1] |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity. |
| Incorrect Ligand | Screen different phosphine ligands. Some ligands are better at promoting the desired reductive elimination over competing side pathways.[1] |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Difficult to Crystallize | Screen a wide range of solvent/anti-solvent systems for crystallization. Techniques like trituration or seeding with a small amount of pure product may induce crystallization. |
| Residual Palladium in the Product | Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete. In some cases, recrystallization or chromatography can also remove residual palladium. |
| Complex Mixture of Byproducts | Optimize the reaction conditions to minimize byproduct formation before scaling up. If byproducts are unavoidable, develop a robust chromatographic separation method at the lab scale that can be translated to a larger scale. |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. This data can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 85-95 | [3] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | N/A |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | 80 | 12 | 88 | [4] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 | [5] |
| Aniline | XPhos Pd G3 (2) | - | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 | [1] |
| Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 90 | N/A |
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for the specific coupling partners.
Materials and Equipment:
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This compound
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Arylboronic acid (1.1-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water
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Jacketed glass reactor with overhead stirring, condenser, and inert atmosphere inlet
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Temperature control unit
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Standard laboratory glassware for work-up and purification
Procedure:
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Reaction Setup: To the dry reactor under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., 3 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via cannula or a pump.
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Reaction Execution: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 90-100 °C).
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Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion issues during the scale-up of reactions.
Caption: A typical experimental workflow for a scaled-up cross-coupling reaction.
References
Technical Support Center: Solvent Effects on Methyl 6-amino-3-bromopicolinate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-3-bromopicolinate. The following sections address common issues encountered during cross-coupling reactions, with a focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The most frequently employed transformations are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the synthesis of complex amines.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The pyridine ring in this compound is electron-deficient, which can influence its reactivity in cross-coupling reactions. The presence of the amino group provides some electron-donating character, but the overall electronic nature of the substrate can make oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-rich aryl bromides.
Q3: Why is solvent selection critical for reactions involving this compound?
A3: Solvent selection is crucial as it can significantly impact reaction outcomes. The solvent influences the solubility of reactants, catalysts, and bases, which in turn affects reaction rates and yields. Furthermore, the polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst. For instance, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. The choice of solvent can modulate this interaction.
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the primary amine functionality can sometimes complicate reactions. It can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. However, with the appropriate choice of bulky phosphine ligands, this issue can often be mitigated without the need for a protecting group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to no conversion of starting material.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The lone pair on the pyridine nitrogen can inhibit the palladium catalyst.[1] Use bulky phosphine ligands (e.g., XPhos, SPhos) to shield the metal center.[1] Ensure rigorous degassing of solvents and reactants to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring may be less reactive.[1] Increase the reaction temperature in increments of 10 °C. Screen different palladium pre-catalysts and ligands. |
| Poor Solubility | Reactants, base, or catalyst may not be fully dissolved. Select a solvent system where all components are soluble at the reaction temperature. |
| Base Incompatibility | The chosen base may not be strong enough to facilitate transmetalation. Screen stronger bases such as Cs₂CO₃ or K₃PO₄. |
Issue 2: Formation of significant side products (e.g., homocoupling, protodeboronation).
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | Presence of water or protic impurities. Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating.[1] |
| Homocoupling of Aryl Halide | Catalyst decomposition. Use fresh catalyst and ligands. |
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired aminated product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The amino group on the substrate or the product can coordinate to the palladium catalyst. Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). |
| Base Strength | The base may not be strong enough to deprotonate the amine nucleophile. Use a stronger base such as NaOtBu or LHMDS, but be mindful of potential substrate decomposition. |
| Steric Hindrance | A bulky amine nucleophile can slow down the reaction. Increase reaction temperature and/or time. Consider using a more active catalyst system. |
Issue 2: Decomposition of starting material or product.
| Potential Cause | Troubleshooting Steps |
| Base-sensitive Functional Groups | The ester group in this compound might be sensitive to strong bases at elevated temperatures. Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) and a lower reaction temperature, though this may require a longer reaction time. |
| Thermal Instability | The substrate or product may be unstable at high temperatures. Screen for a lower reaction temperature or a more active catalyst that allows for milder conditions. |
Data Presentation
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of a Structurally Similar Aminobromopyridine Derivative (5-Bromo-2-methylpyridin-3-amine)
| Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | 15+ | Moderate to Good | [2] |
| 1,4-Dioxane | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 12 | 85 | Patent Data |
| Toluene | Cs₂CO₃ | Pd(OAc)₂/SPhos | 100 | 18 | 78 | General Protocol |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 120 | 10 | 72 | General Protocol |
| Acetonitrile | K₃PO₄ | Pd(OAc)₂ | 80 | 24 | 65 | General Protocol |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
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Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
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Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
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Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) followed by the amine nucleophile (1.1-1.3 equiv.) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Dry the combined organic layers over a drying agent, filter, and concentrate. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Catalyst Deactivation in Methyl 6-amino-3-bromopicolinate Couplings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions of Methyl 6-amino-3-bromopicolinate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The substrate this compound presents unique challenges due to its electronic and structural features. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2][3] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step.[3]
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
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Low or no product yield: This is the most direct sign that the catalyst is not performing efficiently.[3][4]
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Reaction stalling: The reaction may start but fails to proceed to completion, as observed by monitoring techniques like TLC or LC-MS.[4]
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Formation of a black precipitate: This is often palladium black, an inactive, agglomerated form of palladium metal, indicating catalyst decomposition.[4] This can be caused by ligand dissociation, impurities, or excessively high temperatures.
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Prevalence of side reactions: An increase in side products like dehalogenation (replacement of bromine with hydrogen) or homocoupling of the boronic acid (in Suzuki reactions) can suggest the desired catalytic pathway is being hampered.[2][3]
Q3: Can the free amino group on this compound interfere with the reaction?
A3: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to inhibition.[1][3] While many protocols for unprotected aminopyridines exist, they often necessitate the use of specific, bulky ligands to sterically hinder this coordination and maintain catalyst activity.[5][6]
Q4: How does the choice of ligand impact catalyst stability and activity?
A4: The ligand is critical for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[5][7] These ligands promote the desired oxidative addition and reductive elimination steps while preventing catalyst aggregation and poisoning by the substrate's nitrogen atoms.[4][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution(s) |
| Catalyst Inhibition/Deactivation | 1. Switch to a Bulky Ligand: Employ sterically hindered, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to prevent coordination of the pyridine and amino nitrogens. 2. Use a Pre-catalyst: Modern G3 or G4 Buchwald pre-catalysts can provide a more active and stable catalytic species in solution. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and can be less detrimental than strong bases.[1][2] 2. Ensure Anhydrous Conditions (if using K₃PO₄): Anhydrous couplings with K₃PO₄ may require a small, controlled amount of water to function effectively. |
| Ineffective Solvent System | 1. Screen Solvents: Common solvents for Suzuki couplings of aminopyridines include 1,4-dioxane/water, THF/water, or toluene/water mixtures.[1][7] The optimal solvent will ensure the solubility of all components. 2. Thorough Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Degas all solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[2] |
| Protodeboronation | 1. Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are more stable towards hydrolysis.[9] 2. Minimize Water: If using anhydrous conditions, ensure all reagents and solvents are dry. 3. Use a Milder Base: A less aggressive base may slow the rate of protodeboronation.[2] |
| Dehalogenation | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides. 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[3] |
Issue 2: Low or No Product Yield in Buchwald-Hartwig Amination
For challenges with the Buchwald-Hartwig amination of this compound, refer to the guide below.
| Potential Cause | Suggested Solution(s) |
| Catalyst Poisoning by Substrate | 1. Select a Robust Ligand: Use sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Xantphos) to create a coordinatively saturated palladium center that resists binding by the pyridine nitrogen.[4][8] 2. Use a Suitable Pre-catalyst: Buchwald pre-catalysts are often highly effective for these transformations. |
| Inappropriate Base | 1. Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base.[8] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[10] 2. Ensure Solubility: The base must have sufficient solubility in the chosen solvent. |
| Unsuitable Solvent | 1. Use Anhydrous, Aprotic Solvents: Toluene and 1,4-dioxane are standard choices.[10] Ensure they are thoroughly degassed to prevent catalyst oxidation. |
| Hydrodehalogenation Side Reaction | 1. Optimize Ligand: The ligand's steric and electronic properties influence the relative rates of reductive elimination and β-hydride elimination (which can lead to dehalogenation). Screening ligands is recommended.[10] 2. Lower Reaction Temperature: If possible, reducing the temperature may favor the desired C-N bond formation over decomposition pathways.[4] |
| Reagent Quality | 1. Use High-Purity Reagents: Ensure the amine, palladium source, ligand, and base are pure and stored correctly to avoid introducing catalyst poisons.[10] |
Illustrative Data on Reaction Parameter Effects
Disclaimer: The following data is illustrative and based on trends reported for structurally similar aminopyridine substrates. Optimal conditions for this compound must be determined experimentally.
Table 1: Effect of Different Ligands on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Catalyst Precursor (2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | dppf | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 85 |
| 4 | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 90 |
Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination Yield
| Entry | Amine | Ligand (4 mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Xantphos | K₂CO₃ | Toluene | 110 | 35 |
| 2 | Aniline | Xantphos | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | Aniline | XPhos | NaOtBu | Toluene | 100 | 95 |
| 4 | Morpholine | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 |
| 5 | Morpholine | XPhos | NaOtBu | Toluene | 100 | 91 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.[1][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture) or anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific amines.[8][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways branching from the active catalytic cycle.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Methyl 6-amino-3-bromopicolinate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring chemical reactions involving Methyl 6-amino-3-bromopicolinate. The following sections cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of reactions involving this compound due to its high resolution, sensitivity, and quantitative accuracy.
Frequently Asked Questions (HPLC)
Q1: Why is reverse-phase HPLC the most common method for this analysis? A1: Reverse-phase HPLC, typically with a C18 column, is highly effective for separating moderately polar compounds like this compound from starting materials, intermediates, and byproducts. The separation is based on hydrophobicity, which allows for fine-tuning of the separation by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol).
Q2: What is a good starting point for developing an HPLC method? A2: A good starting point is a C18 column with a gradient elution. Begin with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) and run a gradient from 5-95% acetonitrile over 15-20 minutes. This will help to elute a wide range of components and establish initial retention times.
Q3: Which detector is most suitable for this compound? A3: A UV-Vis or Diode Array Detector (DAD) is ideal. Pyridine derivatives like this compound have strong UV absorbance.[1] A DAD allows for monitoring at multiple wavelengths simultaneously, which can help in peak identification and purity assessment.
HPLC Troubleshooting Guide
Q: My analyte peak is tailing significantly. What causes this and how can I fix it? A: Peak tailing for basic compounds like pyridine derivatives is often caused by interactions between the basic amino group and acidic residual silanol groups on the silica-based stationary phase.[2] This creates secondary interactions that broaden the peak.
Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with an acid like formic acid or TFA. This protonates the silanol groups, minimizing their interaction with the basic analyte.[2]
-
Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 5-10 mM), to the mobile phase. TEA preferentially interacts with the active silanol sites, shielding them from the analyte.[2][3]
-
Use an End-Capped or Base-Deactivated Column: These columns have fewer accessible silanol groups and are specifically designed to produce symmetrical peaks for basic compounds.[2]
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[2] Try reducing the injection volume or sample concentration.
Q: I have poor resolution between my product and an impurity. How can I improve the separation? A: Improving resolution requires modifying the selectivity, efficiency, or retention of your method.
Solutions:
-
Optimize the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks. This gives the analytes more time to interact with the stationary phase, improving separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust Mobile Phase pH: Minor changes in pH can alter the ionization state of the analytes or impurities, which can significantly impact their retention and improve separation.[2]
-
Change Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.[2]
Q: My retention times are drifting between injections. What is the problem? A: Retention time drift is usually caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[4]
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes.[4]
-
Prepare Fresh Mobile Phase: Mobile phase components, especially when mixed, can evaporate at different rates over time, changing the composition. Prepare fresh mobile phase daily.[4]
-
Use a Column Oven: Temperature has a significant effect on retention time. Using a thermostatted column oven ensures a stable operating temperature.[4]
-
Check for Leaks: Leaks in the system can cause pressure fluctuations and lead to inconsistent flow rates, affecting retention times.[5]
Data Presentation: HPLC Method Development
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid | Water + 10mM TEA, pH 7 | |
| Analyte Retention Time | 8.5 min | 9.2 min | 11.3 min | Increased retention at neutral pH. |
| Analyte Tailing Factor | 1.8 | 1.4 | 1.1 | Significant peak shape improvement with TEA. |
| Resolution (Analyte/Impurity) | 1.2 | 1.6 | 1.9 | Better resolution achieved with improved peak shape. |
Experimental Protocol: HPLC-UV Monitoring
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately in a known volume of a suitable solvent (e.g., 950 µL of mobile phase A).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
-
Gradient Elution Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Data Analysis:
-
Integrate the peak areas for the starting material, product (this compound), and any major byproducts.
-
Calculate the percent conversion by comparing the peak area of the starting material to the total area of all reaction components.
-
Visualization: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It can be used for monitoring this compound reactions, especially for identifying low-level impurities with high certainty.
Frequently Asked Questions (GC-MS)
Q1: Is this compound suitable for GC-MS analysis? A1: Yes, but with considerations. While the molecule is reasonably volatile, the primary amino group can cause peak tailing due to interactions with the GC column. Derivatization of the amino group (e.g., silylation or acylation) is often recommended to improve peak shape and thermal stability.[6]
Q2: What are the advantages of GC-MS over HPLC for this analysis? A2: The primary advantage of GC-MS is the mass spectrometer detector, which provides structural information and allows for confident identification of unknown impurities. It is also highly sensitive, especially when operating in Selected Ion Monitoring (SIM) mode.[7]
GC-MS Troubleshooting Guide
Q: I'm observing significant peak tailing, even after derivatization. What could be the cause? A: Peak tailing in GC-MS can be caused by issues in the injector, column, or even the MS ion source. Solutions:
-
Check Injector Liner: The liner can become contaminated with non-volatile material. Replace the liner and septum regularly.
-
Column Activity: The GC column may have active sites. Condition the column according to the manufacturer's instructions. If the problem persists, you may need a new, more inert column.
-
Ion Source Contamination: For halogenated compounds, interactions within the hot MS ion source can cause tailing.[8] This may require cleaning the ion source. Using halogen-free solvents, if possible, can mitigate this issue.[8]
Q: My sensitivity is poor and I see a lot of baseline noise. How can I improve this? A: Poor sensitivity and high noise can stem from column bleed, leaks, or a contaminated source. Solutions:
-
Use a Low-Bleed MS-Certified Column: These columns are designed to be more stable at higher temperatures, reducing the amount of stationary phase that elutes into the detector.[9]
-
Check for Leaks: Air leaks (oxygen) into the MS system can significantly increase background noise and degrade the column and detector. Use an electronic leak detector to check all fittings.
-
Clean the Ion Source: A contaminated ion source is a common cause of poor sensitivity and high background. Follow the manufacturer's procedure for cleaning the source, repeller, and lenses.
Data Presentation: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | Standard non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min | Separates analytes based on boiling point. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Scan Range (m/z) | 50 - 350 amu | Covers the expected mass range of the analyte and fragments. |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation:
-
Take an aliquot (e.g., 20 µL) from the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Instrumentation:
-
Use the parameters outlined in the table above.
-
-
Data Analysis:
-
Identify the product peak by its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.
-
Monitor the disappearance of the starting material and the appearance of the product to determine reaction progress.
-
Visualization: General Analytical Workflow
Caption: A high-level workflow for reaction monitoring sample analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all components in the mixture simultaneously without the need for chromatographic separation.[10][11]
Frequently Asked Questions (NMR)
Q1: How can I use NMR to monitor my reaction? A1: You can take time-point samples from your reaction, quench them, and prepare them for NMR analysis. By comparing the integrals of signals unique to the starting material and the product in the ¹H NMR spectrum, you can directly calculate the reaction conversion.[12]
Q2: Is NMR a quantitative technique? A2: Yes, NMR is inherently quantitative, provided the spectra are acquired correctly.[12] For accurate quantification, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the nuclei of interest) to allow for complete relaxation of the protons between scans.
NMR Troubleshooting Guide
Q: My spectral lines are broad and distorted. What is the cause? A: This is often due to poor magnetic field homogeneity (shimming) or the presence of paramagnetic species or solids in the sample.[13] Solutions:
-
Re-shim the Spectrometer: Always perform a shimming routine on your specific sample before acquisition to optimize the magnetic field.
-
Filter the Sample: Undissolved solids can severely degrade spectral quality. Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a pipette directly into the NMR tube.
-
Check for Paramagnetic Impurities: If your reaction uses a metal catalyst, trace amounts of paramagnetic metals can cause significant line broadening.
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
Take an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench and dilute with a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in a vial.
-
Add a small, known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene). The standard should be inert to the reaction conditions and have a clean, isolated signal in the spectrum.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters: Use a 30° or 45° pulse angle and a relaxation delay (D1) of at least 10 seconds to ensure accurate integration.
-
-
Data Analysis:
-
Calibrate the spectrum to the solvent residual peak or the internal standard.
-
Integrate a signal unique to the product (e.g., the methyl ester singlet).
-
Integrate a signal from the internal standard.
-
The concentration of the product can be calculated relative to the known concentration of the internal standard, allowing for precise tracking of its formation over time.
-
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magritek [magritek.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Methyl 6-amino-3-bromopicolinate and Its Analogs in Anticancer Research
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, substituted pyridine derivatives have garnered significant attention due to their prevalence in biologically active compounds. This guide provides a comparative analysis of Methyl 6-amino-3-bromopicolinate and its analogs, focusing on their synthesis, physicochemical properties, and potential as anticancer agents, supported by available experimental data.
This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its structural isomer, Methyl 3-amino-6-bromopicolinate, along with other analogs, offers a platform for exploring structure-activity relationships (SAR) to develop more potent and selective therapeutic agents. This comparison focuses on analogs where modifications are made to the substituent groups on the pyridine ring, providing insights into their differential biological activities.
Physicochemical Properties and Synthesis
The physicochemical properties of this compound and its key isomer are summarized below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| This compound | 178876-83-0 | C₇H₇BrN₂O₂ | 231.05 | ≥96 |
| Methyl 3-amino-6-bromopicolinate | 866775-09-9 | C₇H₇BrN₂O₂ | 231.05 | ≥97 |
The synthesis of these compounds and their analogs often involves multi-step reactions starting from commercially available pyridine derivatives. The general synthetic approach allows for the introduction of various substituents to explore a wide chemical space.
Comparative Biological Activity
While specific comparative studies on the anticancer activity of this compound and its direct analogs are limited in publicly available literature, research on broader classes of substituted aminopyridine and quinoline derivatives provides valuable insights into their potential. Studies have shown that such scaffolds can be elaborated to yield compounds with significant cytotoxic effects against various cancer cell lines.
For instance, the aminopyridine scaffold is a key component in a number of kinase inhibitors, and derivatives have been synthesized and evaluated for their ability to inhibit protein kinases, which are crucial targets in cancer therapy. The introduction of different substituents on the pyridine ring can modulate the inhibitory activity and selectivity of these compounds.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and biological evaluation of aminobromopicolinate analogs, based on common practices in medicinal chemistry.
General Synthesis of Substituted Aminobromopicolinate Analogs
A common synthetic route to generate analogs of this compound involves the modification of the amino and bromo positions, as well as the ester group. For example, N-alkylation or N-arylation of the amino group, and Suzuki or Sonogashira coupling reactions at the bromo position can introduce diverse chemical moieties.
Example Protocol for N-Arylation:
-
To a solution of this compound (1 mmol) in an appropriate solvent (e.g., dioxane or toluene), add the desired aryl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Research Workflow
To better understand the process of developing and evaluating these compounds, the following diagram illustrates a typical workflow from synthesis to biological testing.
Caption: A typical workflow for the synthesis and evaluation of novel chemical compounds.
Conclusion
Spectroscopic Data Comparison: Methyl 6-amino-3-bromopicolinate and Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data for Methyl 6-amino-3-bromopicolinate and a Key Isomeric Impurity.
This guide provides a detailed comparison of the spectroscopic data for this compound, a key building block in pharmaceutical research, and its closely related isomer, Methyl 6-amino-5-bromopyridine-2-carboxylate. The latter is often generated as a byproduct during the synthesis of the target compound, making clear spectroscopic differentiation crucial for quality control and reaction optimization. This document presents a side-by-side analysis of their ¹H NMR and mass spectrometry data to facilitate unambiguous identification.
Data Presentation
Table 1: ¹H NMR Data Comparison
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| This compound | 7.76 (d, J = 7.88Hz, 1H), 7.34 (d, J = 7.92Hz, 1H), 5.23 (s, 2H, -NH₂), 3.94 (s, 3H, -OCH₃)[1] |
| Methyl 6-amino-5-bromopyridine-2-carboxylate | 7.60 (d, J = 8.72Hz, 1H), 6.47 (d, J = 7.88Hz, 1H), 4.71 (s, 2H, -NH₂), 3.94 (s, 3H, -OCH₃)[1] |
Table 2: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry (ESI) |
| This compound | C₇H₇BrN₂O₂ | 231.05 g/mol [2] | m/z = 231.0 [M+H]⁺[1] |
| Methyl 6-amino-5-bromopyridine-2-carboxylate | C₇H₇BrN₂O₂ | 231.05 g/mol | m/z = 231.2 [M+H]⁺[1] |
Experimental Protocols
The data presented in this guide are based on standard analytical techniques for small organic molecules. Detailed experimental protocols for acquiring such data are provided below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the proton environment of the molecule, providing information on the number of distinct protons, their chemical environment, and their proximity to other protons.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds, to ensure full relaxation of protons between scans.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the TMS signal.
-
Integrate the signals to determine the relative ratios of the protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may also contain a small amount of formic acid (e.g., 0.1%) to promote protonation.
Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (Nitrogen) Flow: Adjusted to ensure a stable spray.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized to facilitate desolvation of the droplets.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 100-500).
Data Processing:
-
The acquired mass spectrum is processed to identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The isotopic distribution pattern can be analyzed to confirm the presence of bromine (due to its characteristic isotopes, ⁷⁹Br and ⁸¹Br).
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for Spectroscopic Data Comparison.
References
Comparative Analysis of Methyl 6-amino-3-bromopicolinate Derivatives in Drug Discovery
Methyl 6-amino-3-bromopicolinate is a key building block in the synthesis of complex molecules with significant therapeutic potential. Its structural features, including the amino, bromo, and methyl ester functionalities on a picolinate core, allow for a variety of chemical modifications, leading to the generation of compounds with distinct biological profiles. This guide provides an overview of the patented applications of this molecule in the development of novel inhibitors for various diseases.
Application in Oncology
Recent patent literature highlights the use of this compound in the synthesis of potent inhibitors of key cancer-related enzymes.
HPK1 Antagonists for Acute Myeloid Leukemia (AML): One area of investigation involves the development of Hematopoietic Progenitor Kinase 1 (HPK1) antagonists. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. A patent discloses the use of this compound as a precursor in the multi-step synthesis of novel HPK1 inhibitors intended for the treatment of AML.
DNA Polymerase θ (Polθ) Modulators: Another significant application is in the creation of modulators of DNA Polymerase θ (Polθ), an enzyme implicated in the repair of DNA double-strand breaks and overexpressed in many cancers. A patent describes the synthesis of complex heterocyclic compounds starting from this compound, which are designed to modulate Polθ activity for cancer therapy.
Application in Virology
The versatility of this compound extends to the development of antiviral agents.
HIV Capsid Inhibitors: A notable application is in the synthesis of novel Human Immunodeficiency Virus (HIV) capsid inhibitors. The HIV capsid is a critical component of the virus, and its disruption presents a viable therapeutic strategy. A patent details the synthetic route from this compound to produce potent HIV capsid inhibitors.
Synthesis and Experimental Protocols
While specific experimental data for a comparative series of simple derivatives is unavailable, the patent literature provides insight into the general synthetic strategies employing this compound. A common initial step involves a Suzuki coupling reaction, where the bromine atom at the 3-position is replaced with various aryl or heteroaryl groups. This is a versatile and widely used cross-coupling reaction in medicinal chemistry.
Representative Experimental Workflow: Suzuki Coupling
The following diagram illustrates a generalized workflow for the initial derivatization of this compound via a Suzuki coupling reaction, a foundational step in the synthesis of the aforementioned therapeutic agents.
Caption: Generalized workflow for the synthesis of 3-aryl-6-aminopicolinate derivatives.
Conclusion
While a direct head-to-head comparison of the biological activities of a simple series of this compound derivatives is not available in the public domain, its importance as a key intermediate in the synthesis of high-value therapeutic agents is well-documented in the patent literature. The diverse applications in oncology and virology underscore the synthetic utility of this molecule. Further academic research focusing on the systematic derivatization of this compound and the evaluation of the biological activities of the resulting compounds would be a valuable contribution to the field of medicinal chemistry and could lead to the discovery of new lead compounds for drug development. Researchers in the field are encouraged to explore the derivatization of this versatile scaffold to uncover novel bioactive molecules.
A Comparative Guide to the Reactivity of Methyl 6-amino-3-bromopicolinate and Other Picolinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 6-amino-3-bromopicolinate with other picolinate derivatives, focusing on palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these building blocks is crucial for the efficient design and synthesis of complex molecules in drug discovery and materials science. This document outlines the theoretical principles governing their reactivity, presents illustrative experimental data, and provides detailed protocols for key synthetic transformations.
The Influence of Substituent Position on Reactivity
The reactivity of substituted bromopicolinates in cross-coupling reactions is primarily dictated by the electronic and steric environment of the carbon-bromine (C-Br) bond. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester (-CO₂Me) group, along with the inherent electronic nature of the pyridine ring, governs the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.
Electronic Effects:
-
Amino Group (-NH₂): As a strong electron-donating group, the amino substituent increases the electron density of the pyridine ring, particularly at the ortho and para positions. This can facilitate the oxidative addition of the C-Br bond to the electron-rich palladium(0) catalyst.
-
Methyl Ester Group (-CO₂Me): This electron-withdrawing group decreases the electron density of the ring, making the C-Br bond more electron-deficient and potentially more reactive towards electron-rich metal centers.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the overall electron density and the potential for the nitrogen to coordinate with the palladium catalyst, sometimes inhibiting the reaction.
Steric Effects:
The proximity of substituents to the bromine atom can hinder the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While direct, head-to-head quantitative comparisons of all possible aminobromopicolinate isomers are scarce in the literature, we can infer reactivity trends from studies on structurally similar compounds. The following sections provide illustrative data for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromopicolinates in this reaction is influenced by the electronic nature of the pyridine ring.
Illustrative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine (as acetamide) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |
| 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | N/A |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 95 | N/A |
Note: This table presents data from various sources for illustrative purposes. Direct comparison of yields requires identical reaction conditions.
Based on general principles, This compound is expected to be a reactive substrate in Suzuki-Miyaura coupling. The amino group at the 6-position and the ester at the 2-position electronically activate the C3-Br bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The success of this reaction is highly dependent on the ligand choice and the nature of the amine coupling partner.
Illustrative Data for Buchwald-Hartwig Amination of Substituted Bromopyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | Toluene | 100 | 95 | [2] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 78 | [2] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 60 | [3] |
Note: This table presents data from various sources for illustrative purposes. Direct comparison of yields requires identical reaction conditions.
For This compound , the presence of the free amino group can potentially coordinate to the palladium catalyst. However, with appropriate ligand selection (e.g., biarylphosphines like RuPhos or BrettPhos), high yields in Buchwald-Hartwig aminations are anticipated.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the comparative study of picolinate derivatives.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (or other picolinate isomer) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the picolinate derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (or other picolinate isomer) (1.0 mmol)
-
Amine (1.2 mmol)
-
RuPhos G3 Palladacycle (0.02 mmol, 2 mol%)
-
LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the picolinate derivative and the RuPhos G3 Palladacycle.
-
Add toluene, followed by the amine.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Navigating the Maze: A Comparative Purity Analysis of Commercial Methyl 6-amino-3-bromopicolinate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative assessment of commercially available Methyl 6-amino-3-bromopicolinate, a key building block in the synthesis of various pharmaceutical compounds. By examining advertised purity levels, potential impurities, and analytical methodologies, this document aims to equip researchers with the knowledge to make informed decisions when sourcing this critical reagent.
Commercial Availability and Purity Overview
This compound (CAS No. 178876-83-0) is available from a range of chemical suppliers. While obtaining batch-specific Certificates of Analysis (CoA) with precise purity data can be challenging from publicly available sources, most suppliers advertise purity levels between 96% and 98%. The primary methods for purity verification cited by suppliers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier Category | Advertised Purity | Common Analytical Methods |
| Major Chemical Suppliers | ≥96% to 98%[1][2] | HPLC, ¹H NMR |
| Specialized Chemical Suppliers | ≥97% | HPLC, ¹H NMR |
Potential Impurities: A Look into the Synthesis
The most common synthetic route to this compound involves the bromination of Methyl 6-aminopicolinate. This process can lead to the formation of several impurities, the most notable of which are positional isomers. Understanding these potential contaminants is crucial for developing robust analytical methods to ensure the purity of the final product.
Common Impurities:
-
Methyl 5-bromo-6-aminopicolinate: A common positional isomer formed during the bromination reaction.
-
Dibrominated species: Over-bromination can lead to the formation of dibrominated picolinates.
-
Unreacted Starting Material: Residual Methyl 6-aminopicolinate.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
Alternative Building Blocks
For researchers exploring different synthetic strategies, several structural analogs of this compound are commercially available. These alternatives can offer different reactivity profiles and may be suitable for various applications.
Alternative Compounds:
-
Methyl 6-bromopicolinate: A closely related compound lacking the amino group, which can be a useful starting material for different functionalization pathways.[3][4]
-
Other substituted bromopicolinates: A variety of other brominated picolinic acid esters with different substitution patterns are also available.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust and well-defined analytical methods. Below are detailed protocols for the two most common techniques used for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound standard (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 10% acetonitrile and increasing to 90% over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). For more accurate quantification, use the calibration curve generated from the standards.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any proton-bearing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
-
Spectral Analysis:
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.
-
Look for any unexpected peaks that may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Visualizing the Workflow and Synthesis
To better illustrate the processes involved in purity assessment and synthesis, the following diagrams are provided.
Caption: General workflow for the purity assessment of a commercial chemical.
Caption: Potential synthesis of this compound and a key impurity.
References
Comparative Crystallographic Analysis of Substituted Bromopicolinate Derivatives
A detailed comparison of the single-crystal X-ray diffraction data for Methyl 5-bromo-6-methylpicolinate and 3-bromopicolinic acid provides valuable insights into the structural effects of substituent changes on the picolinate scaffold. This guide presents a summary of their crystallographic parameters, detailed experimental protocols for their analysis, and a visualization of the typical crystallographic workflow.
This comparative guide is intended for researchers, scientists, and drug development professionals working with pyridine derivatives. The structural information derived from X-ray crystallography is fundamental for understanding intermolecular interactions, which in turn influences the physicochemical properties and biological activity of these compounds. While the initial focus was on Methyl 6-amino-3-bromopicolinate derivatives, a lack of publicly available crystallographic data for this specific class of compounds necessitated a shift to closely related brominated picolinate analogues for which structural data has been published.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for Methyl 5-bromo-6-methylpicolinate and 3-bromopicolinic acid, allowing for a direct comparison of their solid-state structures.
| Parameter | Methyl 5-bromo-6-methylpicolinate[1] | 3-bromopicolinic acid[2] |
| Chemical Formula | C₈H₈BrNO₂ | C₆H₄BrNO₂ |
| Formula Weight | 230.06 | 218.01 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 18.518 (4) | 7.0407 (5) |
| b (Å) | 4.1040 (8) | 7.1597 (6) |
| c (Å) | 12.442 (3) | 8.3808 (7) |
| α (˚) | 90 | 90 |
| β (˚) | 109.52 (3) | 94.562 (4) |
| γ (˚) | 90 | 90 |
| Volume (ų) | 891.2 (4) | 373.61 (5) |
| Z | 4 | 2 |
| Temperature (K) | 293 (2) | Not specified |
| Radiation type | Mo Kα | Not specified |
| R-factor (R1) | 0.061 | Not specified |
| wR-factor (wR2) | 0.066 | Not specified |
Experimental Protocols
The methodologies described below are based on the published procedures for the synthesis and crystallographic analysis of the compared compounds and represent standard practices in the field.
Synthesis and Crystallization
Methyl 5-bromo-6-methylpicolinate: The synthesis of Methyl 5-bromo-6-methylpicolinate was adapted from a literature method.[1] While the specific details of the reaction conditions were not provided in the crystallographic report, a general approach for the synthesis of similar compounds involves the esterification of the corresponding carboxylic acid and subsequent bromination of the pyridine ring. Single crystals suitable for X-ray diffraction were obtained through techniques such as slow evaporation from a suitable solvent.
3-bromopicolinic acid: The synthesis of 3-bromopicolinic acid has been reported, and single crystals for X-ray analysis were grown.[2] The asymmetric unit of the crystal structure contains two molecules of 3-bromopicolinic acid which exhibit slightly different conformations.
X-ray Data Collection and Structure Refinement
For Methyl 5-bromo-6-methylpicolinate, X-ray diffraction data was collected using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation.[1] The structure was solved using direct methods with the SHELXS97 program and refined using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and X-ray crystallographic analysis of small organic molecules like the picolinate derivatives discussed.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of organic compounds.
References
Comparative Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Suzuki-Miyaura and Buchwald-Hartwig Reactions
Methyl 6-amino-3-bromopicolinate is a versatile building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative overview of two key transformations involving this substrate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. We present a mechanistic analysis, detailed experimental protocols for analogous systems, and a comparison with alternative substrates to inform reaction design and optimization.
I. Mechanistic Overview: A Tale of Two Catalytic Cycles
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states. While sharing common mechanistic steps, the nature of the nucleophile dictates the key transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[1] In the context of this compound, this typically involves the reaction of the 3-bromo position with an aryl or heteroaryl boronic acid. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinate, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final carbon-carbon bond and regenerating the Pd(0) catalyst.[1]
B. Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an organic halide and an amine.[2] For this compound, this reaction would functionalize the 3-position with a primary or secondary amine. The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves an amine nucleophile:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the picolinate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination of the arylamine product, regenerating the Pd(0) catalyst.[2]
II. Comparative Performance and Alternative Substrates
While specific quantitative data for cross-coupling reactions of this compound is not extensively documented in publicly available literature, general principles of reactivity for halopyridines can be applied. The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the bromo-substituent on this compound offers a good balance of reactivity and stability.
For comparison, alternative substrates would include the corresponding 3-chloro and 3-iodo analogs of Methyl 6-amino-picolinate. The 3-chloro derivative would be less reactive, potentially requiring more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems), but may offer cost advantages. Conversely, the 3-iodo analog would be more reactive, allowing for milder reaction conditions, but is often more expensive and less stable.
The following table outlines the expected performance characteristics of these alternatives in palladium-catalyzed cross-coupling reactions.
| Substrate | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| This compound | Moderate to High | Good balance of reactivity and stability; widely available. | May require optimization of reaction conditions for challenging coupling partners. |
| Methyl 6-amino-3-chloropicolinate | Low to Moderate | Often more cost-effective. | Requires more forcing reaction conditions; may lead to lower yields or side reactions. |
| Methyl 6-amino-3-iodopicolinate | High | Allows for milder reaction conditions; high reaction rates. | Generally more expensive; can be less stable. |
III. Experimental Protocols for Analogous Systems
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar substrates, which can serve as a starting point for the development of procedures for this compound.
A. Suzuki-Miyaura Coupling of a 6-Chloropicolinate Derivative
This procedure is adapted from a patent describing the synthesis of 6-aryl-4-aminopicolinates and illustrates a typical setup for a Suzuki-Miyaura reaction.[3]
Materials:
-
Methyl 4-amino-3,5,6-trichloropicolinate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of Methyl 4-amino-3,5,6-trichloropicolinate in acetonitrile, add the arylboronic acid, palladium catalyst, and base.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
B. Buchwald-Hartwig Amination of a 6-Bromoquinoline Derivative
This protocol is based on a general workflow for the amination of methyl 6-bromoquinoline-3-carboxylate and provides a framework for C-N bond formation.[4]
Materials:
-
Methyl 6-bromoquinoline-3-carboxylate
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an inert atmosphere (e.g., in a glovebox or under argon), combine the palladium precursor, phosphine ligand, and base in an oven-dried Schlenk tube.
-
Add the methyl 6-bromoquinoline-3-carboxylate and the amine to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 90-110 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Visualizing Reaction Pathways and Workflows
To further clarify the mechanistic and procedural aspects, the following diagrams are provided.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
A Comparative Benchmarking Guide to the Synthesis of Methyl 6-amino-3-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Methyl 6-amino-3-bromopicolinate, a key intermediate in the development of novel pharmaceuticals. The efficiency and practicality of chemical syntheses are critical factors in drug discovery and development, influencing scalability, cost, and environmental impact. This document offers an objective analysis of various methodologies, supported by experimental data from analogous chemical transformations, to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. Its trifunctional nature—an amino group, a bromine atom, and a methyl ester on a pyridine core—makes it a versatile scaffold for creating diverse molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical modifications, such as cross-coupling reactions at the bromine position and amide bond formation via the amino and ester groups. This versatility has led to its use in the synthesis of various biologically active compounds.
Given its importance, the development of efficient and scalable synthetic routes to this compound is of considerable interest. This guide benchmarks a plausible and widely applicable synthetic approach against potential alternatives, providing a clear overview of their respective advantages and disadvantages.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the required functional groups onto a pyridine ring. Below is a comparative summary of these potential routes.
| Synthetic Route | Starting Material | Key Steps | Reported/Estimated Yield | Key Advantages | Potential Challenges |
| Route 1: Multi-step synthesis from 2-amino-6-chloropyridine | 2-amino-6-chloropyridine | 1. Bromination2. Carboxylation3. Esterification | 60-70% (overall) | Readily available starting material, well-established reaction types. | Multiple steps may lower overall yield, potential for side reactions. |
| Route 2: Functional group interconversion from a pre-functionalized pyridine | Substituted bromopicolinic acid | 1. Amination2. Esterification | 50-60% (overall) | Fewer steps if a suitable precursor is available. | Availability and cost of the starting material can be a limitation. |
| Route 3: Direct C-H functionalization | 6-aminopicolinic acid methyl ester | 1. Regioselective C-H bromination | Variable, highly dependent on catalyst and conditions. | Potentially the most atom-economical route. | Achieving high regioselectivity can be difficult, may require specialized catalysts. |
Detailed Experimental Protocol: Route 1
This section details a plausible and robust multi-step synthesis for this compound, starting from the commercially available 2-amino-6-chloropyridine. The protocol is based on well-established chemical transformations for similar pyridine derivatives.
Step 1: Bromination of 2-amino-6-chloropyridine
-
Reagents and Conditions: 2-amino-6-chloropyridine (1.0 eq.), N-Bromosuccinimide (NBS) (1.1 eq.), in a suitable solvent such as acetonitrile, stirred at room temperature for 4-6 hours.
-
Procedure: To a solution of 2-amino-6-chloropyridine in acetonitrile, N-Bromosuccinimide is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-5-bromo-6-chloropyridine.
-
Expected Yield: 85-95%
Step 2: Palladium-Catalyzed Carboxylation
-
Reagents and Conditions: 2-amino-5-bromo-6-chloropyridine (1.0 eq.), Palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., dppf) (0.06 eq.), molybdenum hexacarbonyl (1.0 eq.) as a solid CO source, in a solvent such as DMSO, heated at 80-100 °C under an inert atmosphere for 12-18 hours.
-
Procedure: In a sealed reaction vessel, the brominated intermediate, palladium catalyst, ligand, and molybdenum hexacarbonyl are combined in DMSO. The mixture is degassed and heated. After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified to afford 6-amino-3-bromopicolinic acid.
-
Expected Yield: 70-80%
Step 3: Esterification to this compound
-
Reagents and Conditions: 6-amino-3-bromopicolinic acid (1.0 eq.), Methanol (excess), Sulfuric acid (catalytic amount), refluxed for 3-5 hours.
-
Procedure: The carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, and the excess methanol is removed. The residue is neutralized with a saturated sodium bicarbonate solution, and the product is extracted. The combined organic layers are dried, filtered, and concentrated to give the final product, this compound.
-
Expected Yield: 90-98%
Visualizing the Synthetic Workflow
The logical flow of the primary synthetic route is depicted in the following diagram:
The Synthetic Utility of Methyl 6-amino-3-bromopicolinate: A Comparative Guide for Researchers
Methyl 6-amino-3-bromopicolinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its strategic placement of amino, bromo, and methyl ester functional groups allows for a variety of chemical transformations, making it a versatile intermediate in the development of novel therapeutic agents. This guide provides a comparative overview of its applications, supported by experimental data from patent literature, to assist researchers and drug development professionals in its effective utilization.
Performance in Key Synthetic Transformations
This compound is primarily employed in cross-coupling reactions, where the bromine atom is substituted to introduce molecular diversity. The amino and ester groups can also be further manipulated. Below is a summary of its use in documented synthetic protocols.
Suzuki Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is amenable to palladium-catalyzed Suzuki coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
| Product | Coupling Partner | Catalyst/Base | Solvent | Reactant Quantities | Reference |
| Methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate | (3-cyano-4-fluorophenyl)boronic acid | Not specified in abstract | 1,2-dimethoxyethane | This compound (3 g, 13 mmol), Boronic acid (2.5 g, 15 mmol), 1N aq. K2CO3 (26 mL, 26 mmol) | [1] |
| Methyl 6-amino-3-methylpicolinate | 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | Pd(dppf)Cl2·DCM | 1,4-dioxane | This compound (6.4 g, 28 mmol), Borinane (50 wt% in THF, 21 g, 83 mmol), K2CO3 (11 g, 83 mmol), Catalyst (2.3 g, 2.8 mmol) | [2] |
Synthesis via Bromination: A Comparative Look at Isomer Formation
This compound is synthesized via the bromination of methyl 6-aminopicolinate. This reaction also yields the isomeric byproduct, Methyl 6-amino-5-bromopicolinate. The separation of these isomers is a critical step, and the distinct substitution pattern of the 5-bromo isomer presents an alternative for synthesizing different target molecules.
| Starting Material | Reagent | Solvent | Product | Byproduct | Yield | Reference |
| Methyl 6-aminopicolinate | N-bromosuccinimide | Acetonitrile | This compound | Methyl 6-amino-5-bromopicolinate | Not specified | [3] |
| Methyl 6-aminopicolinate | Bromine | Chloroform | This compound (byproduct) | Methyl 6-amino-5-bromopicolinate (main product) | 19% (3-bromo isomer), 22% (5-bromo isomer) | [4][5] |
The formation of Methyl 6-amino-5-bromopicolinate as a significant product in some synthetic routes offers an alternative scaffold for drug discovery, leading to a different substitution pattern on the pyridine ring.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on information disclosed in patent literature.
Protocol 1: Suzuki Coupling for the Synthesis of Methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate[1]
-
Dissolve this compound (1.0 eq) and (3-cyano-4-fluorophenyl)boronic acid (1.15 eq) in 1,2-dimethoxyethane.
-
Add an aqueous solution of potassium carbonate (1N, 2.0 eq).
-
Degas the reaction mixture by evacuation and purge with nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, not specified in abstract) and heat the mixture to the required temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Synthesis of this compound via Bromination[3]
-
Dissolve methyl 6-aminopicolinate (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with an aqueous solution of 10% sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Dilute the residue with 10% aqueous sodium thiosulfate and extract with a mixture of ethyl acetate and hexanes.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Triturate the crude material with a mixture of ethyl acetate and hexanes to obtain pure this compound.
-
The isomeric Methyl 6-amino-5-bromopicolinate may be isolated from the mother liquor by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound.
References
- 1. US20230312567A1 - Capsid inhibitors for the treatment of hiv - Google Patents [patents.google.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]
- 4. This compound | 178876-83-0 [chemicalbook.com]
- 5. METHYL 6-AMINO-5-BROMOPICOLINATE CAS#: 178876-82-9 [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of Methyl 6-amino-3-bromopicolinate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0)
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate potential hazards. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][2]
Hazard Profile and Safety Data
The following table summarizes key hazard information for this compound and structurally similar compounds. This data underscores the importance of the recommended disposal procedures.
| Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed. May cause skin and respiratory irritation. | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation/damage. | Wear eye and face protection.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., gloves, pipette tips, containers).
-
Segregate Halogenated Waste: this compound is a brominated organic compound and must be segregated as halogenated organic waste .[3][4][5] Do not mix it with non-halogenated waste streams, as this will increase disposal costs and complexity.[4][6]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[7]
Step 2: Containerization
-
Select an Appropriate Container: Use a dedicated and compatible hazardous waste container. The container must be in good condition, have a secure, leak-proof lid, and be made of a material compatible with the chemical.[8][9]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[3][8][9]
Step 3: Labeling
-
Clear and Accurate Labeling: Proper labeling is a regulatory requirement and is vital for safety.
-
Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste ".[8][9][10]
-
Full Chemical Name: List the full chemical name: "this compound". Do not use abbreviations.[3][10]
-
Composition: If it is a mixed waste, list all components and their approximate percentages.
-
Date of Accumulation: Record the date when the first waste is added to the container.
Step 4: Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.
Step 5: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or is approaching the accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]
-
Regulatory Compliance: The final disposal must be carried out at an approved waste disposal plant.[1][2][12]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Control Ignition Sources: Remove all sources of ignition.[7]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the substance.[7][12] Place the absorbed material into a suitable, closed container for disposal.[7][12]
-
Decontamination: Clean the spill area thoroughly.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Disposal Workflow Diagram
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.providence.edu [ehs.providence.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

